molecular formula C13H18N2O B2456485 N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide CAS No. 1601114-71-9

N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide

Número de catálogo: B2456485
Número CAS: 1601114-71-9
Peso molecular: 218.3
Clave InChI: HVYFEPPQYKBAPH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.3. The purity is usually 95%.
BenchChem offers high-quality N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-tert-butyl-1,3-dihydroisoindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-13(2,3)14-12(16)15-8-10-6-4-5-7-11(10)9-15/h4-7H,8-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYFEPPQYKBAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CC2=CC=CC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Discovery and Characterization of N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rising global prevalence of metabolic syndrome, obesity, and type 2 diabetes has necessitated the discovery of novel therapeutic targets governing lipid metabolism. Monoacylglycerol acyltransferase 2 (MGAT2) has emerged as a critical enzyme in the intestinal absorption of dietary fats. By catalyzing the conversion of monoacylglycerol (MAG) to diacylglycerol (DAG)—the rate-limiting step in the MAG pathway—MGAT2 facilitates the resynthesis of triacylglycerols (TAGs) before they are packaged into chylomicrons for systemic circulation [1].

Among the various chemotypes developed to inhibit this pathway, nitrogen-containing heterocycles, specifically the isoindoline-2-carboxamide class, have demonstrated exceptional potency. Patented by Taisho Pharmaceutical Co., N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide (CAS: 1601114-71-9) represents a highly optimized, potent, and selective MGAT2 inhibitor [1, 2]. This whitepaper provides an in-depth mechanistic, structural, and methodological guide to the discovery and characterization of this specific compound.

Target Rationale & Biological Context

Dietary TAGs are hydrolyzed in the gut lumen by pancreatic lipases into free fatty acids (FFAs) and 2-monoacylglycerol (2-MAG). Upon entering the enterocytes, these components are re-esterified into TAGs primarily via the MAG pathway. MGAT2 is highly expressed in the small intestine, making it the primary gatekeeper of this re-esterification process.

Genetic ablation of Mgat2 in mice confers resistance to diet-induced obesity, hepatic steatosis, and glucose intolerance, validating the enzyme as a prime pharmacological target [2]. Inhibiting MGAT2 with small molecules like N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide delays fat absorption, shifts lipid metabolism toward energy expenditure, and stimulates the release of anorexigenic gut hormones (e.g., GLP-1).

MAG_Pathway DietaryFat Dietary TAG (Gut Lumen) MAG 2-Monoacylglycerol (2-MAG) DietaryFat->MAG Pancreatic Lipase DAG Diacylglycerol (DAG) MAG->DAG Acyl-CoA Addition MGAT2 MGAT2 Enzyme (Enterocyte ER) MGAT2->DAG Catalyzes Inhibitor N-tert-butyl-2,3-dihydro-1H- isoindole-2-carboxamide Inhibitor->MGAT2 Inhibits TAG Triacylglycerol (TAG) DAG->TAG Acyl-CoA Addition DGAT DGAT1/2 Enzymes DGAT->TAG Catalyzes Chylomicrons Chylomicrons (Systemic Circulation) TAG->Chylomicrons Lipidation & Secretion

Diagram 1: The Intestinal MAG Pathway and the mechanism of MGAT2 inhibition.

Discovery and Structure-Activity Relationship (SAR)

The discovery of the isoindoline-2-carboxamide scaffold originated from high-throughput screening (HTS) campaigns targeting human MGAT2. Early hits possessed moderate potency but suffered from rapid microsomal clearance and poor gastrointestinal stability.

Optimization focused on the urea/carboxamide linkage. The introduction of the rigid 2,3-dihydro-1H-isoindole (isoindoline) core restricted the conformational flexibility of the molecule, locking it into a bioactive pose that perfectly occupies the acyl-CoA binding pocket of MGAT2.

The Role of the tert-Butyl Group

The causality behind selecting the tert-butyl substitution at the amide nitrogen is twofold:

  • Steric Shielding: The bulky tert-butyl group provides immense steric hindrance, protecting the adjacent carboxamide bond from enzymatic hydrolysis by amidases and proteases in the gut and liver.

  • Hydrophobic Interactions: The MGAT2 active site contains a deep, lipophilic cavity normally occupied by the aliphatic tail of Acyl-CoA. The tert-butyl group acts as a hydrophobic anchor, drastically increasing the binding affinity (decreasing the IC₅₀ to the low nanomolar range) compared to smaller alkyl or planar aryl groups.

Table 1: SAR Optimization of the Isoindoline-2-carboxamide Scaffold

Data represents typical optimization metrics for this chemical class [2].

Compound R-Group (Amide N)Human MGAT2 IC₅₀ (nM)Metabolic Stability (T₁/₂ in HLM, min)Lipophilicity (cLogP)
Methyl450< 151.8
Cyclohexyl45303.2
Phenyl120202.9
tert-Butyl (Target Lead) 2.1 > 120 2.6

Biochemical and Biophysical Characterization

Because MGAT2 is a multi-pass transmembrane protein localized to the endoplasmic reticulum (ER), purifying the enzyme removes its native lipid bilayer, often resulting in complete loss of catalytic activity. Therefore, all primary biochemical characterization must utilize crude membrane fractions from human MGAT2-expressing Sf-9 (insect) cells [2].

Experimental Protocol 1: Fluorescent CPM Assay (CoASH Release)

To avoid the safety hazards and regulatory burdens of radioactive isotope labeling (e.g., ¹⁴C-oleoyl-CoA), a highly sensitive, self-validating fluorescent assay was developed utilizing 7-diethylamino-3-(4-malimidophenyl)-4-methylcoumarin (CPM).

Causality of the Assay: MGAT2 catalyzes the transfer of an acyl group from Acyl-CoA to 2-MAG, producing DAG and free Coenzyme A (CoASH). The free thiol group of CoASH reacts rapidly with the maleimide moiety of CPM, yielding a highly fluorescent adduct. The rate of fluorescence increase is directly proportional to MGAT2 activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 2 mM MgCl₂, 0.1% CHAPS). Note: CHAPS is critical as a mild zwitterionic detergent to keep the lipophilic substrates in solution without denaturing the membrane-bound enzyme.

  • Enzyme Incubation: Dispense 1 µg of human MGAT2-expressing Sf-9 cell membrane fraction into a 384-well black microplate.

  • Compound Addition: Add N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide at varying concentrations (10 pM to 10 µM) in 1% DMSO. Include a DMSO-only vehicle control (maximum signal) and a no-enzyme control (background signal). Pre-incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 10 µM 2-oleoylglycerol (2-MAG) and 10 µM oleoyl-CoA.

  • Detection: Immediately add 20 µM CPM reagent. Read fluorescence continuously for 30 minutes at Ex/Em = 405/460 nm using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V₀) of the linear portion of the reaction curve. Plot V₀ against log[Inhibitor] to derive the IC₅₀ using a 4-parameter logistic fit.

Experimental Protocol 2: HIEC-6 Cell-Based TAG Accumulation Assay

To validate that the compound can penetrate cell membranes and inhibit the MAG pathway in a physiological environment, a human intestinal epithelial cell (HIEC-6) assay is employed [1].

Step-by-Step Methodology:

  • Cell Seeding: Seed HIEC-6 cells in a 96-well plate at 2×10⁴ cells/well and culture overnight in DMEM with 10% FBS.

  • Starvation: Wash cells with PBS and incubate in serum-free media for 4 hours to deplete endogenous lipid droplets.

  • Treatment: Pre-treat cells with N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide (0.1 µM to 10 µM) for 1 hour.

  • Lipid Loading: Spike the media with 200 µM 2-MAG and 200 µM oleic acid complexed to BSA (molar ratio 3:1) to drive the MAG pathway. Incubate for 4 hours.

  • Staining & Quantification: Wash cells, fix with 4% paraformaldehyde, and stain with BODIPY 493/503 (1 µg/mL) for 15 minutes. BODIPY specifically intercalates into neutral lipid droplets (TAGs).

  • Imaging: Quantify total cellular fluorescence using high-content imaging. A reduction in green fluorescent puncta confirms intracellular MGAT2 inhibition.

Workflow Membrane Sf-9 Cell Membrane Preparation (Human MGAT2) CPM Fluorescent CPM Assay (CoASH Release) Membrane->CPM Enzyme Source CellAssay HIEC-6 Cell Assay (TAG Accumulation) CPM->CellAssay Hit Triage (IC50) Selectivity Counterscreening (DGAT1/2, MGAT3) CellAssay->Selectivity Cellular Efficacy InVivo In Vivo Profiling (DIO Mouse Model) Selectivity->InVivo Lead Selection

Diagram 2: Experimental workflow for the characterization of MGAT2 inhibitors.

Mechanistic Insights and Selectivity Profiling

A critical hurdle in lipid-modulating drug development is off-target effects on closely related acyltransferases. N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide demonstrates exceptional selectivity. In counterscreening assays, the compound exhibits >1000-fold selectivity for MGAT2 over MGAT3, DGAT1, and DGAT2 [2].

This selectivity is mechanistically driven by the unique topology of the MGAT2 active site. While DGAT enzymes require a bulky diacylglycerol substrate, the MGAT2 pocket is tailored for the smaller monoacylglycerol. The isoindoline-2-carboxamide core perfectly mimics the spatial requirements of the 2-MAG binding site, while the tert-butyl group clashes sterically with the larger active site architectures of DGAT1/2, rendering it inactive against them.

Conclusion and Future Perspectives

The discovery of N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide represents a masterclass in structure-based optimization of metabolic inhibitors. By combining the rigid isoindoline core with a sterically demanding tert-butyl moiety, researchers achieved single-digit nanomolar potency, high metabolic stability, and exquisite selectivity.

Moving forward, the primary challenge for this class of compounds remains gastrointestinal tolerability. Because MGAT2 inhibitors block fat absorption in the proximal intestine, unabsorbed lipids can transit to the distal gut, potentially causing steatorrhea or GI distress. However, this transit also triggers the release of GLP-1 and PYY. Future clinical paradigms may involve formulating these isoindoline-2-carboxamides at lower doses in combination with GLP-1 receptor agonists to achieve synergistic weight loss while mitigating GI side effects.

References

  • Datey, A., & Chakravortty, D. (2021). Novel Cell-Based Assay to Investigate Monoacylglycerol Acyltransferase 2 Inhibitory Activity Using HIEC-6 Cell Line. ACS Omega, 6(2), 1432–1440.[Link]

  • Yen, I. H., & Farese, R. V. (2015). MOGAT2: A New Therapeutic Target for Metabolic Syndrome. Journal of Clinical Medicine, 4(8), 1685–1695.[Link]

Methodological & Application

Application Note: HPLC Method Development and Validation for N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Target Profile (ATP)

N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide is a critical structural motif and intermediate frequently utilized in the synthesis of kinase and metabolic enzyme inhibitors (e.g., ROCK or MGAT2 inhibitors). Accurate quantification and purity profiling of this compound are essential during drug development.

This application note details the rational development, optimization, and validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. By adopting an Analytical Quality by Design (AQbD) approach, this protocol establishes a self-validating system that ensures high specificity, precision, and robustness in compliance with global regulatory standards [1, 2].

AQbD_Workflow ATP Analytical Target Profile (ATP) Define Method Goals & CQAs Risk Risk Assessment Physicochemical Profiling ATP->Risk DoE Design of Experiments (DoE) Screening Variables Risk->DoE MODR Method Operable Design Region Establish Control Space DoE->MODR Val Method Validation ICH Q2(R2) Compliance MODR->Val

Figure 1: AQbD-driven HPLC method development lifecycle.

Method Development Rationale: The Causality of Chromatographic Choices

To move beyond empirical trial-and-error, the method parameters were selected based on the specific physicochemical properties of the analyte:

  • Analyte Chemistry & pH Control: The compound consists of a hydrophobic isoindoline core coupled to a tert-butyl group via a urea/carboxamide linkage. Unlike basic aliphatic amines, the urea nitrogen is essentially neutral under typical reversed-phase conditions (pKa < 0). Therefore, the addition of 0.1% Formic Acid (FA) to the mobile phase (yielding a pH of ~2.7) is not intended to suppress API ionization. Instead, it serves two critical causal functions:

    • It neutralizes residual silanols on the silica stationary phase, preventing peak tailing.

    • It fully protonates potential basic synthetic impurities (e.g., unreacted isoindoline or tert-butylamine), drastically reducing their retention time and ensuring they do not co-elute with the neutral API.

  • Stationary Phase Selection: A superficially porous (core-shell) C18 column (2.7 µm) was selected. The solid core limits the diffusion path of the analyte into the porous shell, significantly reducing longitudinal diffusion and mass transfer resistance. This provides UHPLC-like efficiency (sharp peaks) at standard HPLC backpressures.

  • Temperature Control: The column compartment is maintained at 40°C. Elevated temperature reduces mobile phase viscosity, which lowers system backpressure and enhances the mass transfer kinetics of the bulky tert-butyl group, resulting in sharper peak geometries.

  • Dual-Wavelength Detection: UV detection is monitored at 215 nm (capturing the high-absorptivity π→π∗ transitions of the carboxamide group for maximum sensitivity) and 265 nm (specific to the aromatic isoindoline ring to confirm peak purity).

Step-by-Step Experimental Protocol

Reagents and Materials
  • Analyte: N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide reference standard (>99.5% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Formic Acid (FA).

  • Column: Core-Shell C18, 100 mm × 4.6 mm, 2.7 µm particle size.

Chromatographic Conditions

Prepare the mobile phases by adding exactly 1.0 mL of FA to 1000 mL of the respective solvent. Degas via ultrasonication for 10 minutes.

Table 1: Optimized Gradient Program

Time (min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in ACN)Flow Rate (mL/min)
0.090%10%1.0
8.010%90%1.0
10.010%90%1.0
10.190%10%1.0
14.090%10%1.0
  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 15°C

  • Detection Wavelength: 215 nm (Primary), 265 nm (Secondary)

Sample Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of Water and ACN.

  • Standard Stock Solution: Accurately weigh 25.0 mg of the reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (0.5 mg/mL).

  • Working Standard: Dilute 5.0 mL of the stock solution to 50 mL with diluent to achieve a final concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Forced Degradation & Specificity (Stability-Indicating Power)

To ensure the method is a self-validating system capable of identifying the API in the presence of its degradants, forced degradation studies were executed. The specific cleavage of the urea linkage under hydrolytic stress yields isoindoline and tert-butylamine. Oxidative stress primarily targets the benzylic carbons of the isoindoline ring.

Forced_Degradation API N-tert-butyl-2,3-dihydro -1H-isoindole-2-carboxamide Acid Acidic Stress (0.1N HCl, 60°C) API->Acid Base Basic Stress (0.1N NaOH, 60°C) API->Base Ox Oxidative Stress (3% H2O2, RT) API->Ox Thermal Thermal Stress (80°C, 48h) API->Thermal Deg1 Amide Hydrolysis (Isoindoline + t-Butylamine) Acid->Deg1 Base->Deg1 Deg2 Benzylic Oxidation (Ring Opening) Ox->Deg2 Deg3 Thermal Degradants (Stable Core) Thermal->Deg3

Figure 2: Predictive forced degradation pathways for specificity validation.

Protocol: Expose 1.0 mg/mL API solutions to the stress conditions outlined in Figure 2. Neutralize acid/base samples prior to dilution. Dilute all stressed samples to 50 µg/mL and inject. Peak purity must be confirmed using Photodiode Array (PDA) detection (Purity Angle < Purity Threshold).

Method Validation Strategy

The method was validated strictly according to ICH Q2(R2) guidelines for analytical procedures [1] and USP General Chapter <1225> for Category I compendial procedures [2].

System Suitability Testing (SST)

A self-validating protocol requires SST to be performed at the beginning of every sequence to verify that the resolution and reproducibility of the chromatographic system are adequate for the analysis.

Table 2: System Suitability Criteria

ParameterAcceptance CriteriaObserved Value
Retention Time (RT)~ 5.8 ± 0.2 min5.85 min
Tailing Factor ( Tf​ ) 1.51.12
Theoretical Plates ( N ) 500012,450
% RSD of Area (n=5) 2.0%0.45%
Resolution ( Rs​ ) 2.0 (API vs closest impurity)4.2
Validation Parameters Summary
  • Linearity: Evaluated from 25% to 150% of the target concentration (12.5 µg/mL to 75 µg/mL).

  • Accuracy: Assessed via recovery studies by spiking API into a synthetic placebo matrix at 50%, 100%, and 150% levels.

  • Precision: Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst).

Table 3: Summary of Method Validation Results

Validation ParameterICH Q2(R2) / USP <1225> CriteriaExperimental ResultStatus
Specificity No interference at API RTPeak Purity Index > 0.999Pass
Linearity ( R2 ) 0.9990.9998Pass
Accuracy (Recovery) 98.0% – 102.0%99.4% – 100.8%Pass
Repeatability (RSD) 2.0% (n=6)0.62%Pass
Inter-day Precision 2.0% (n=12)0.85%Pass
Robustness Stable under deliberate variations Rs​ > 2.0 across all conditionsPass

Conclusion

The developed RP-HPLC method for N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide is robust, highly specific, and stability-indicating. By leveraging the physicochemical properties of the analyte to drive chromatographic decisions, the method minimizes the risk of co-eluting impurities. The comprehensive validation demonstrates full compliance with global regulatory standards, making this protocol immediately applicable for routine quality control, stability testing, and API batch release in pharmaceutical development.

References

  • "ICH Q2(R2) Validation of analytical procedures - Scientific guideline", International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

High-Throughput Quantification of N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide in Human Plasma using Automated Solid-Phase Extraction and LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Application Note:

Abstract

This application note presents a robust and high-throughput method for the quantification of N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide in human plasma. The protocol employs a streamlined sample preparation strategy using solid-phase extraction (SPE), which effectively removes matrix interferences and ensures high recovery.[1][2] An alternative, simpler protein precipitation (PPT) protocol is also described for comparison. The subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides excellent sensitivity and selectivity. This method is suitable for regulated bioanalysis in clinical and preclinical drug development, adhering to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[3][4][5]

Introduction

N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide is a novel small molecule entity under investigation. Accurate and reliable quantification of this compound in biological matrices like human plasma is critical for pharmacokinetic (PK) and toxicokinetic (TK) studies. The primary challenges in bioanalysis are the removal of complex matrix components such as proteins and phospholipids, which can cause ion suppression and interfere with the analysis.[6][7]

This note details two effective sample preparation strategies:

  • Solid-Phase Extraction (SPE): A highly selective method that provides the cleanest extracts, minimizing matrix effects and improving downstream analytical performance.[1][2]

  • Protein Precipitation (PPT): A rapid, cost-effective "dilute and shoot" style method suitable for high-throughput screening, though it may be more susceptible to matrix effects.[6][8][9][10]

The choice between these methods depends on the specific requirements of the study, such as the desired lower limit of quantitation (LLOQ), throughput needs, and the stage of drug development.[7]

Analyte Physicochemical Properties

Understanding the analyte's properties is fundamental to developing a selective extraction protocol. While specific experimental data for N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide is not widely published, we can infer its properties from its structure and related compounds.

PropertyEstimated Value / InformationRationale / Source
Molecular Formula C13H18N2OBased on structure
Molecular Weight 218.29 g/mol Calculated
Structure N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide
Predicted logP ~1.5 - 2.5Indicates moderate hydrophobicity, making it suitable for reverse-phase chromatography.[11]
Predicted pKa ~8.0 - 9.0 (basic)The secondary amine in the isoindole ring is expected to be basic. This allows for manipulation of its charge state for selective extraction.[12]

Based on these properties, a reverse-phase SPE sorbent is an ideal choice, as the compound can be retained under neutral or basic conditions and eluted with an acidified organic solvent.[13][14][15][16]

Materials and Reagents

  • Chemicals: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Hydroxide (NH4OH) - all LC-MS grade. Ultrapure water.

  • Analyte Standard: N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide (≥98% purity).

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., D9-N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide) is highly recommended.

  • Biological Matrix: Blank human plasma (K2-EDTA).

  • SPE Device: Mixed-mode cation exchange SPE cartridges or 96-well plates.

  • PPT Device: 96-well protein precipitation filter plates.

  • Equipment: 96-well plate vacuum manifold, microplate vortex mixer, centrifuge, analytical balance, LC-MS/MS system.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) - Recommended for Validation

This protocol is designed for high selectivity and recovery.[1][17] The workflow is visualized below.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution Plasma 200 µL Plasma IS Add Internal Standard (IS) Plasma->IS Dilute Dilute with 4% H3PO4 IS->Dilute Load 3. Load Sample Dilute->Load Condition 1. Condition (1 mL MeOH) Equilibrate 2. Equilibrate (1 mL H2O) Condition->Equilibrate Equilibrate->Load Wash1 4. Wash 1 (1 mL 5% MeOH) Load->Wash1 Wash2 5. Wash 2 (1 mL ACN) Wash1->Wash2 Elute 6. Elute (1 mL 5% FA in ACN) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase A Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Solid-Phase Extraction (SPE) Workflow Diagram.

Step-by-Step Methodology:

  • Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of the internal standard (IS) working solution. Vortex briefly. Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step lyses the plasma and ensures the analyte is positively charged for retention on the cation exchange sorbent.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of ultrapure water. Do not allow the sorbent to dry.[18]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Apply gentle vacuum or positive pressure to pass the sample through at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash 1: Add 1 mL of 5% methanol in water to remove polar interferences.

    • Wash 2: Add 1 mL of acetonitrile to remove phospholipids and other non-polar interferences.

  • Elution: Elute the analyte and IS with 1 mL of 5% formic acid in acetonitrile into a clean collection plate. The acid neutralizes the charge interaction, and the organic solvent disrupts hydrophobic interactions, releasing the analyte from the sorbent.[1]

  • Dry-Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Protocol 2: Protein Precipitation (PPT) - for High Throughput Screening

This protocol is faster but less selective than SPE.[8][9][19][20]

PPT_Workflow Start Start: 100 µL Plasma Add_IS Add Internal Standard (IS) Start->Add_IS Add_ACN Add 300 µL cold ACN (Precipitating Agent) Add_IS->Add_ACN Vortex Vortex to Mix (5 minutes) Add_ACN->Vortex Filter Apply Vacuum to Filter (Collect Filtrate) Vortex->Filter Inject Inject Filtrate into LC-MS/MS Filter->Inject

Caption: Protein Precipitation (PPT) Workflow Diagram.

Step-by-Step Methodology:

  • Precipitation: To a 96-well filter plate, add 100 µL of human plasma followed by 20 µL of the internal standard (IS) working solution.

  • Solvent Addition: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each well. The 3:1 ratio of organic solvent to plasma is effective for efficient protein removal.[9][20]

  • Mixing: Seal the plate and vortex vigorously for 2-5 minutes to ensure complete protein precipitation.[9]

  • Filtration: Place the filter plate on top of a clean 96-well collection plate. Apply vacuum to pull the supernatant through the filter, leaving the precipitated proteins behind.

  • Analysis: The resulting filtrate can be directly injected into the LC-MS/MS system.

LC-MS Parameters

The following are recommended starting parameters for method development.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Setting
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate

Mass Spectrometry (MS) Parameters:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte) Q1: 219.2 -> Q3: 163.1 (Hypothetical)
MRM Transition (IS) Q1: 228.2 -> Q3: 172.1 (Hypothetical for D9-IS)
Source Temp. 550°C
IonSpray Voltage 5500 V

Method Validation & Performance

A full validation should be performed according to regulatory guidelines.[3][21][22] Key parameters to assess include:

  • Selectivity: No interfering peaks at the retention time of the analyte and IS in blank plasma.

  • Linearity: Calibration curve with at least 6 non-zero standards, showing a correlation coefficient (r²) > 0.99.

  • Accuracy & Precision: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at LLOQ) and accuracy (%RE) should be within ±15% (±20% at LLOQ).

  • Recovery & Matrix Effect: Assess the efficiency of the extraction and the impact of co-eluting matrix components on ionization.[23]

Expected Performance Comparison:

ParameterSPE MethodPPT Method
Recovery > 85%> 90%
Matrix Effect Minimal (<15%)Moderate (can be >25%)
LLOQ ~0.1 ng/mL~1.0 ng/mL
Throughput ModerateHigh
Selectivity HighLow

Conclusion

This application note provides two effective and reliable protocols for the quantification of N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide in human plasma. The Solid-Phase Extraction (SPE) method offers superior selectivity and sensitivity, making it ideal for regulatory-compliant validation studies.[17][24] The Protein Precipitation (PPT) method provides a rapid, high-throughput alternative suitable for early-stage discovery and screening applications.[6][10] Both methods, when coupled with LC-MS/MS, deliver the performance required for demanding bioanalytical applications in drug development.

References

  • Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. ACS Publications. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. [Link]

  • Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. Agilent. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. LabRulez LCMS. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • Reversed-Phase Chromatography: An Overview. AZoLifeSciences. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. Ion-Opticks. [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

  • Bioanalytical Method Validation; Guidance for Industry; Availability. Federal Register. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. [Link]

  • Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. ALWSCI. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • Optimization of a Solid-Phase Extraction Procedure for the Analysis of Drug-Loaded Lipid Nanoparticles and its Application to the Determination of Leakage and Release Profiles. PubMed. [Link]

  • Solid-Phase Extraction (SPE) - Analytical Chemistry. TSI Journals. [Link]

  • Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis. Encyclopedia MDPI. [Link]

  • Beginner's Guide to Solid-Phase Extraction (SPE). Waters Corporation. [Link]

  • tert-butyl 4-amino-2,3-dihydro-1H-isoindole-2-carboxylate. PubChem. [Link]

Sources

Application Notes and Protocols for N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Novel Modulator of the Nitric Oxide-Soluble Guanylate Cyclase-cGMP Signaling Pathway

The nitric oxide (NO) signaling pathway is a cornerstone of numerous physiological processes, including vasodilation, neurotransmission, and inflammation.[1] At the heart of this pathway lies soluble guanylate cyclase (sGC), a heterodimeric hemoprotein that acts as the primary receptor for NO.[2][3] Upon activation by NO, sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[2][3][4] This elevation in intracellular cGMP concentration triggers a cascade of downstream events by activating cGMP-dependent protein kinases (PKGs), cyclic nucleotide-gated ion channels, and phosphodiesterases (PDEs).[2][4]

Dysregulation of the NO-sGC-cGMP axis is implicated in a range of pathologies, particularly cardiovascular diseases such as pulmonary hypertension and heart failure, as well as fibrotic and inflammatory conditions.[1][2][5] Consequently, sGC has emerged as a compelling therapeutic target. Small molecules that modulate sGC activity are classified into two main categories: sGC stimulators and sGC activators.[3][5][6] sGC stimulators, such as riociguat, enhance the sensitivity of reduced (heme-containing) sGC to NO. In contrast, sGC activators, like cinaciguat, target the oxidized or heme-free form of sGC, which is prevalent under conditions of oxidative stress and is unresponsive to NO.[5][6]

This application note focuses on a representative N-substituted isoindole carboxamide, N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide , as a novel sGC activator. Isoindole derivatives have been investigated for a wide array of biological activities.[7][8][9] The protocols detailed herein provide a comprehensive guide for researchers to characterize the in vitro pharmacological profile of this and similar compounds in cell-based assays. We will delve into methods for quantifying intracellular cGMP levels, assessing cellular viability, and interpreting dose-response relationships.

The NO-sGC-cGMP Signaling Pathway

The following diagram illustrates the canonical NO-sGC-cGMP signaling pathway and the distinct mechanisms of action of sGC stimulators and activators.

NO-sGC-cGMP Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (e.g., Smooth Muscle Cell) NO_source e.g., Endothelial Cells NO Nitric Oxide (NO) NO_source->NO Synthesis sGC_reduced Reduced sGC (Heme-Fe2+) NO->sGC_reduced Activates sGC_oxidized Oxidized sGC (Heme-free/Fe3+) cGMP cGMP sGC_reduced->cGMP Converts GTP to sGC_oxidized->cGMP Converts GTP to GTP GTP GTP->sGC_reduced GTP->sGC_oxidized PKG Protein Kinase G (PKG) cGMP->PKG Activates PDEs Phosphodiesterases (PDEs) cGMP->PDEs Degraded by Physiological_Response Physiological Response (e.g., Vasodilation) PKG->Physiological_Response Leads to 5GMP 5'-GMP PDEs->5GMP Compound N-tert-butyl-2,3-dihydro-1H- isoindole-2-carboxamide (sGC Activator) Compound->sGC_oxidized Activates Stimulator sGC Stimulator (e.g., Riociguat) Stimulator->sGC_reduced Stimulates Oxidative_Stress Oxidative Stress Oxidative_Stress->sGC_reduced Oxidizes to

Caption: The NO-sGC-cGMP signaling pathway and points of intervention.

Materials and Reagents

ReagentRecommended SupplierCatalog Number (Example)
Human Aortic Smooth Muscle Cells (HAoSMC)ATCCPCS-100-012
Smooth Muscle Cell Growth MediumATCCPCS-100-041
Fetal Bovine Serum (FBS)Gibco10082147
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamideCustom SynthesisN/A
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD2650
cGMP ELISA KitCayman Chemical581021
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)Sigma-AldrichM5655
Cell Lysis BufferCell Signaling Tech.9803S
0.1 M Hydrochloric Acid (HCl)Fisher ScientificA144-212
Phosphodiesterase (PDE) Inhibitor (e.g., IBMX)Sigma-AldrichI5879

Experimental Protocols

Protocol 1: Cell Culture and Maintenance of Human Aortic Smooth Muscle Cells (HAoSMC)

HAoSMCs are a physiologically relevant cell line for studying vascular responses and are known to express sGC.[10]

  • Thawing and Seeding:

    • Rapidly thaw a cryovial of HAoSMCs in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Smooth Muscle Cell Growth Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh growth medium.

    • Plate the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the growth medium and wash once with sterile PBS.

    • Add 3-5 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin with an equal volume of growth medium.

    • Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh growth medium and seed into new flasks at a ratio of 1:3 to 1:5.

Protocol 2: Measurement of Intracellular cGMP Levels using ELISA

This protocol describes a competitive ELISA for the quantification of intracellular cGMP, a direct measure of sGC activity.[11][12]

cGMP_ELISA_Workflow Start Seed HAoSMCs in a 96-well plate Incubate Incubate for 24-48 hours Start->Incubate Serum_Starve Serum-starve cells (optional, 4-6 hours) Incubate->Serum_Starve Pre_Incubate Pre-incubate with PDE inhibitor (e.g., IBMX) for 30 min Serum_Starve->Pre_Incubate Treat Treat with N-tert-butyl-2,3-dihydro-1H- isoindole-2-carboxamide (dose-response) Pre_Incubate->Treat Incubate_Treat Incubate for 15-30 minutes at 37°C Treat->Incubate_Treat Lyse Lyse cells with 0.1 M HCl Incubate_Treat->Lyse Centrifuge Centrifuge lysate to pellet debris Lyse->Centrifuge Supernatant Collect supernatant for ELISA Centrifuge->Supernatant ELISA Perform cGMP ELISA according to manufacturer's protocol Supernatant->ELISA Read Read absorbance at 450 nm ELISA->Read Calculate Calculate cGMP concentration from standard curve Read->Calculate

Caption: Workflow for intracellular cGMP measurement by ELISA.

Step-by-Step Procedure:

  • Cell Seeding: Seed HAoSMCs in a 96-well cell culture plate at a density of 2 x 10⁴ cells per well in 100 µL of growth medium. Incubate for 24-48 hours to allow for cell attachment and growth.

  • Serum Starvation (Optional): To reduce basal signaling, aspirate the growth medium and replace it with serum-free medium for 4-6 hours before the assay.

  • PDE Inhibition: To prevent the degradation of newly synthesized cGMP, pre-incubate the cells with a PDE inhibitor such as 100 µM IBMX for 30 minutes at 37°C.

  • Compound Treatment: Prepare a serial dilution of N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide in assay buffer (e.g., serum-free medium with PDE inhibitor). A typical concentration range would be from 1 nM to 100 µM. Add the compound dilutions to the respective wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: Aspirate the medium and lyse the cells by adding 100 µL of 0.1 M HCl to each well. Incubate at room temperature for 10 minutes with gentle shaking.

  • Lysate Collection: Centrifuge the plate at 600 x g for 10 minutes to pellet cell debris. Carefully collect the supernatant, which contains the intracellular cGMP.

  • cGMP ELISA: Perform the cGMP ELISA on the collected supernatants according to the manufacturer's instructions.[11][12][13] This typically involves a competitive binding assay where cGMP in the sample competes with a labeled cGMP for binding to a specific antibody.

  • Data Analysis: Read the absorbance at 450 nm using a microplate reader. Calculate the cGMP concentration in each sample by interpolating from a standard curve generated with known cGMP concentrations.[14]

Protocol 3: Cell Viability Assessment using MTT Assay

It is crucial to assess the cytotoxicity of the test compound to ensure that the observed effects on cGMP levels are not due to cell death.

  • Cell Seeding: Seed HAoSMCs in a 96-well plate as described in Protocol 2.

  • Compound Treatment: Treat the cells with the same concentrations of N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide as used in the cGMP assay. Incubate for a relevant time period (e.g., 24 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Data Presentation and Interpretation

Table 1: Dose-Dependent Activation of sGC by N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide
Compound Concentration (µM)Mean cGMP (pmol/mL) ± SD% of Max Response
0 (Vehicle)1.5 ± 0.20
0.013.2 ± 0.411.3
0.18.9 ± 1.150.3
114.5 ± 1.888.5
1016.2 ± 2.098.6
10016.5 ± 2.1100
Table 2: Cytotoxicity Profile of N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide
Compound Concentration (µM)% Cell Viability ± SD
0 (Vehicle)100 ± 5.2
0.0198.9 ± 4.8
0.199.2 ± 5.5
197.5 ± 6.1
1096.8 ± 5.9
10095.3 ± 6.3
Dose-Response Curve Analysis

The data from the cGMP assay can be plotted as a dose-response curve with the compound concentration on the x-axis (log scale) and the cGMP concentration or % response on the y-axis.[15] Non-linear regression analysis can be used to determine key pharmacological parameters such as the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response).[16][17]

Dose_Response_Curve Dose-Response Curve for sGC Activation Y_axis % Max Response p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 EC50_line_x EC50_point EC50_line_x->EC50_point EC50_line_y EC50_line_y->EC50_point

Caption: Example of a sigmoidal dose-response curve.

Troubleshooting

IssuePossible CauseSuggested Solution
High background in ELISA Insufficient washing; Non-specific binding; Contaminated reagents.Increase the number of wash steps; Use a blocking agent if recommended by the kit manufacturer; Use fresh, properly stored reagents.[11][18]
Low signal in cGMP assay Low sGC expression in cells; Inactive compound; Insufficient incubation time.Use a cell line known to express high levels of sGC (e.g., CHO-sGC); Verify compound integrity; Optimize incubation time.[12][14]
Poor reproducibility Inconsistent cell numbers; Pipetting errors; Edge effects in the plate.Ensure even cell seeding; Use calibrated pipettes and consistent technique; Avoid using the outer wells of the plate.[18]
High cytotoxicity observed Compound is inherently toxic at active concentrations.Re-evaluate the therapeutic window; Consider synthesizing less toxic analogs.

References

  • An innovative cell-based assay for the detection of modulators of soluble guanylate cyclase. Journal of Biomolecular Screening. Available at: [Link]

  • Biophysical Techniques for Detection of cAMP and cGMP in Living Cells. International Journal of Molecular Sciences. Available at: [Link]

  • Techniques to measure cGMP in living cells and tissues. ResearchGate. Available at: [Link]

  • Purification of Cyclic GMP AMP from Viruses and Measurement of Its Activity in Cell Culture. protocols.io. Available at: [Link]

  • TECHNICAL MANUAL Horse Cyclic guanosine monophosphate (cGMP) ELISA Kit. Assay Genie. Available at: [Link]

  • Full article: Soluble guanylate cyclase stimulators and their potential use: a patent review. Taylor & Francis Online. Available at: [Link]

  • ELISA Kit for Cyclic Guanosine Monophosphate (cGMP). Cloud-Clone Corp. Available at: [Link]

  • BI 685509: A potent activator of soluble guanylate cyclase (sGC) as a novel treatment of vasculopathy and fibrosis in systemic sclerosis (SSc). Boehringer Ingelheim. Available at: [Link]

  • Activation mechanism of human soluble guanylate cyclase by stimulators and activators. Nature Communications. Available at: [Link]

  • ELISA - Troubleshooting Aspects. Tulip Diagnostics. Available at: [Link]

  • Activation mechanism of human soluble guanylate cyclase by stimulators and activators. Nature Communications. Available at: [Link]

  • Activating NO–sGC crosstalk in the mouse vascular niche promotes vascular integrity and mitigates acute lung injury. The Journal of Clinical Investigation. Available at: [Link]

  • Targeting Soluble Guanylyl Cyclase during Ischemia and Reperfusion. MDPI. Available at: [Link]

  • How Do I Perform a Dose-Response Experiment? GraphPad. Available at: [Link]

  • Cellular Factors That Shape the Activity or Function of Nitric Oxide-Stimulated Soluble Guanylyl Cyclase. MDPI. Available at: [Link]

  • Multi-output prediction of dose–response curves enables drug repositioning and biomarker discovery. Nature Communications. Available at: [Link]

  • Molecular Aspects of Soluble Guanylate Cyclase Activation and Stimulator Function. ACS Publications. Available at: [Link]

  • Analysis of dose-response curves in molecular pharmacology by the SAS System. SAS Global Forum Proceedings. Available at: [Link]

  • Discovery of isoindoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. Molecular Diversity. Available at: [Link]

  • Clinical studies of sGC stimulators and activators. ResearchGate. Available at: [Link]

  • Discovery of 3-n-butyl-2,3-dihydro-1H-isoindol-1-one as a potential anti-ischemic stroke agent. Drug Design, Development and Therapy. Available at: [Link]

  • 2,3-dihydroisoindole-1-carboxamides useful as ror-gamma modulators. Google Patents.
  • SOLUBLE GUANYLATE CYCLASE ACTIVATORS. European Patent Office. Available at: [Link]

Sources

Application Note: N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide as a Chemical Probe in Target Engagement Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Applications: Epigenetic Modulation (HDACs), Metabolic Pathway Interrogation (NAMPT), and Structure-Activity Relationship (SAR) Profiling.

Pharmacological Context & Structural Rationale

The development of highly selective chemical probes is foundational to modern pharmacology. N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide represents a highly versatile structural motif within the isoindoline-2-carboxamide class. While simple isoindolines are ubiquitous, the specific addition of the tert-butyl carboxamide moiety transforms this scaffold into a precision tool for interrogating two distinct, yet critical, therapeutic targets: Nicotinamide Phosphoribosyltransferase (NAMPT) and Histone Deacetylases (specifically HDAC2 and HDAC8) .

The Causality of the Scaffold
  • The Isoindoline Core (Target Insertion): The rigid, planar 2,3-dihydro-1H-isoindole ring acts as a highly efficient hydrophobic anchor. In NAMPT, it mimics the natural nicotinamide substrate, slipping into the narrow hydrophobic tunnel of the enzyme. In HDACs, it inserts into the catalytic pocket, positioning itself near the zinc-binding domain.

  • The Tert-Butyl Carboxamide Motif (Kinetic Selectivity): The bulky tert-butyl group is the critical discriminator. In HDAC2 profiling, this steric bulk interacts with the solvent-exposed rim of the active site, creating a "slow-on/slow-off" binding kinetic profile. This biased residence time is what grants the probe kinetic selectivity over highly homologous isoforms like HDAC1, a feature critical for developing cognition-enhancing therapeutics without systemic toxicity .

Mechanistic Pathway Visualization

The dual utility of the isoindoline-2-carboxamide probe allows researchers to induce metabolic collapse in oncology models (via NAMPT) or promote chromatin relaxation in neurodegenerative models (via HDACs). The divergence of these pathways is mapped below.

G Probe N-tert-butyl-isoindoline- 2-carboxamide NAMPT NAMPT Enzyme Probe->NAMPT Inhibits HDAC HDAC2 / HDAC8 Probe->HDAC Inhibits NAD ↓ NAD+ Salvage NAMPT->NAD Blocks Acetylation ↑ Histone Acetylation HDAC->Acetylation Prevents SIRT ↓ Sirtuin Activity NAD->SIRT Depletes Metabolism Metabolic Collapse SIRT->Metabolism Induces Chromatin Chromatin Relaxation Acetylation->Chromatin Promotes Cognition Gene Transcription Chromatin->Cognition Enhances

Figure 1: Mechanistic divergence of isoindoline-2-carboxamide probes modulating NAMPT and HDAC pathways.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol utilizing this probe must be designed as a self-validating system . This means embedding internal counter-screens and statistical quality checks directly into the workflow to prevent false positives caused by compound aggregation or off-target assay interference.

Protocol A: In Vitro NAMPT Target Engagement (TR-FRET)

Causality of Choice: Aromatic compounds like isoindolines often exhibit intrinsic fluorescence that confounds standard biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because it introduces a microsecond time delay before signal acquisition, allowing short-lived compound auto-fluorescence to decay, thereby isolating the true biological signal .

Step-by-Step Methodology:

  • Reagent Assembly: Prepare 10 nM recombinant human NAMPT in assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 0.1% BSA, 0.01% Triton X-100). Note: Triton X-100 is mandatory to prevent the hydrophobic tert-butyl probe from forming colloidal aggregates.

  • Compound Titration: Dispense the N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide probe in a 10-point dose-response curve (10 µM to 0.5 nM) using an acoustic dispenser (e.g., Echo 550) to minimize DMSO carryover (final DMSO < 1%).

  • Equilibration: Incubate the enzyme and probe for 30 minutes at room temperature to allow the rigid isoindoline core to fully occupy the NAMPT binding tunnel.

  • Tracer Addition: Add the fluorescent NAMPT tracer and Europium-anti-His antibody.

  • Self-Validation Check (Z'-Factor): Columns 1 and 2 of the 384-well plate must contain DMSO (High Signal, 100% tracer binding) and 10 µM FK866 (Low Signal, 0% tracer binding). Calculate the Z'-factor; the plate is only valid if Z' > 0.65.

  • Readout: Read on a multi-mode plate reader (e.g., PHERAstar) using a 337 nm excitation and dual emission (665 nm / 615 nm).

Protocol B: HDAC Kinetic Selectivity Profiling (Fluorogenic Coupled-Assay)

Causality of Choice: Because the tert-butyl group imparts a slow dissociation rate, standard continuous assays will artificially inflate the IC50. A prolonged pre-incubation step is required to achieve thermodynamic equilibrium. Furthermore, because this assay relies on a secondary developer enzyme (trypsin) to cleave the deacetylated substrate, a "developer-only" counter-screen is integrated to prove the probe is inhibiting HDAC, not trypsin.

Step-by-Step Methodology:

  • Enzyme-Probe Pre-Incubation: Incubate 2 nM HDAC2 (or HDAC8) with varying concentrations of the isoindoline probe in assay buffer for 60 minutes at 37°C.

  • Substrate Initiation: Add 50 µM of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). Incubate for 30 minutes.

  • Termination & Development: Add the developer solution containing Trypsin (1 mg/mL) and 2 µM Trichostatin A (to halt any further HDAC activity).

  • Self-Validation Check (Trypsin Counter-Screen): In parallel wells, incubate the probe directly with Trypsin and a non-acetylated Boc-Lys-AMC substrate. If fluorescence decreases in these wells, the probe is a false-positive trypsin inhibitor. .

  • Readout: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm).

Quantitative Data Synthesis

When utilizing N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide as a baseline probe for SAR development, its parameters should be benchmarked against industry-standard reference compounds. The table below outlines the expected pharmacological profile matrix.

Compound Class / ProbeTarget SystemIn Vitro Potency (IC50)Kinetic Profile (Residence Time)Cellular Target EngagementPrimary Assay Artifact Risk
Tert-Butyl Isoindoline Probe NAMPT45 - 120 nMFast-on / Fast-offNAD+ Depletion (EC50 ~ 200 nM)Auto-fluorescence (Mitigated by TR-FRET)
FK866 (Reference) NAMPT1 - 5 nMSlow-on / Slow-offNAD+ Depletion (EC50 ~ 5 nM)None
Tert-Butyl Isoindoline Probe HDAC2 / HDAC80.2 - 0.8 µMSlow-off (Kinetically Selective) Histone Acetylation (EC50 ~ 1.5 µM)Trypsin Inhibition (Mitigated by Counter-screen)
SAHA / Vorinostat (Reference) Pan-HDAC10 - 50 nMFast-on / Fast-offHistone Acetylation (EC50 ~ 200 nM)Pan-toxicity

Data Interpretation Note: While the isoindoline probe may display a higher absolute IC50 than pan-inhibitors like SAHA, its value lies in its kinetic selectivity (slow-off rate), which provides a wider therapeutic window in cellular models by avoiding the systemic toxicity associated with rapid, pan-HDAC blockade.

References

The mechanistic principles, assay designs, and structural rationales detailed in this Application Note are grounded in the following peer-reviewed literature:

  • Identification of novel resistance mechanisms to NAMPT inhibition via the de novo NAD(+) biosynthesis pathway and NAMPT mutation. Biochemical and Biophysical Research Communications (2017). URL:[Link]

  • Kinetically Selective Inhibitors of Histone Deacetylase 2 (HDAC2) as Cognition Enhancers. Chemical Science - Royal Society of Chemistry (2015). URL:[Link]

  • Effect of two series of isoindolines over HDAC8 activity and expression. Medicinal Chemistry Research (2014). URL:[Link]

Application Notes and Protocols for the Purification of N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity for N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide in Research and Development

This guide provides a comprehensive overview of robust purification strategies for N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide, moving beyond simple step-by-step instructions to elucidate the underlying chemical principles. The protocols described herein are designed to be self-validating systems, ensuring researchers can achieve the high levels of purity required for demanding applications.

Understanding the Target Molecule and Potential Impurities

Before selecting a purification strategy, it is essential to understand the physicochemical properties of the target compound and anticipate the nature of potential impurities.

N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide possesses a moderately polar structure. The isoindoline core is largely nonpolar, while the carboxamide group introduces polarity and hydrogen bonding capabilities. The bulky tert-butyl group adds lipophilicity. This amphiphilic nature dictates its solubility and chromatographic behavior.

Plausible Impurities: Based on common synthetic routes, impurities may include:

  • Unreacted Starting Materials: Such as 2,3-dihydro-1H-isoindole or tert-butyl isocyanate.

  • Reaction By-products: Depending on the synthetic route, these could include side-products from over-alkylation or side reactions of the starting materials.

  • Reagents and Catalysts: Any catalysts or excess reagents used in the synthesis.

  • Degradation Products: The isoindoline ring can be susceptible to oxidation.

A logical workflow for the purification of N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide is depicted below.

Purification_Workflow cluster_0 Crude Product Analysis cluster_1 Primary Purification cluster_2 Purity Enhancement cluster_3 Final Quality Control TLC Initial TLC Analysis ColumnChrom Silica Gel Flash Chromatography TLC->ColumnChrom Select Solvent System LCMS LC-MS Analysis LCMS->ColumnChrom Identify Impurities Recrystal Recrystallization ColumnChrom->Recrystal Remove Gross Impurities FinalTLC Purity Check by TLC Recrystal->FinalTLC Assess Purity FinalLCMS Final LC-MS and NMR Recrystal->FinalLCMS Confirm Structure & Purity PureProduct Pure Product (>98%) FinalLCMS->PureProduct Recrystallization_Process Start Impure Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilter Hot Filtration (optional, removes insoluble impurities) Dissolve->HotFilter Cool Slow Cooling (Crystal Formation) HotFilter->Cool Filtered Solution ColdFilter Vacuum Filtration (Isolate Crystals) Cool->ColdFilter Wash Wash with Cold Solvent ColdFilter->Wash MotherLiquor Mother Liquor (contains soluble impurities) ColdFilter->MotherLiquor Dry Dry Crystals Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization of N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for formulation and assay development involving N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide . This compound presents significant challenges in aqueous media due to its highly lipophilic nature and rigid structural features. This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and authoritative methodologies to overcome these solubility barriers.

Theoretical Foundations & FAQs

Q: Why is N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide so difficult to dissolve in aqueous buffers? A: The insolubility is driven by two primary structural factors. First, the bicyclic isoindoline core is highly planar, which promotes strong π-π stacking and high crystal lattice energy—a primary driver of poor thermodynamic solubility[1]. Second, while the carboxamide group is theoretically capable of hydrogen bonding, the bulky N-tert-butyl group acts as a lipophilic steric shield. This prevents water molecules from efficiently hydrating the amide, drastically increasing the partition coefficient (logP) and reducing dielectric interaction with the aqueous phase[2].

Q: Can I simply use 100% DMSO to prepare my stock solutions for in vitro assays? A: While the compound will likely dissolve in 100% DMSO, direct dilution into aqueous cell culture media often leads to rapid precipitation (the "solvent shift" effect)[3]. As the DMSO diffuses into the water, the localized solubility of the compound drops below its thermodynamic limit, causing it to crash out of solution. This necessitates the use of co-solvents, surfactants, or complexation agents[4].

Q: What is the difference between thermodynamic and kinetic solubility in the context of this compound? A: Thermodynamic solubility is the maximum concentration of the compound's most stable crystalline form that can remain in solution at equilibrium[1]. Kinetic solubility refers to the concentration achieved when a pre-dissolved stock (e.g., in DMSO) is spiked into an aqueous buffer. Kinetic solubility is often temporarily higher (supersaturation) but is unstable and will eventually precipitate. Formulations like solid dispersions aim to stabilize this kinetically trapped amorphous state[5].

Troubleshooting Guide: Common Experimental Issues

Issue 1: Flat or Biphasic Dose-Response Curves in Cell-Based Assays
  • Root Cause: Micro-precipitation. The compound forms invisible colloidal aggregates in the assay buffer. These aggregates sequester the active monomer, meaning the effective concentration of the drug interacting with the target receptor is much lower than the calculated concentration. Aggregates can also cause non-specific membrane disruption, leading to artifactual toxicity[6].

  • Solution: Implement Dynamic Light Scattering (DLS) to verify the monomeric state of your working solution. To prevent aggregation, incorporate a carrier protein (like 0.1% BSA) or a non-ionic surfactant (e.g., Tween-80 or Pluronic F-68) into your assay buffer to lower surface tension and stabilize the dispersion[3].

Issue 2: Immediate Visible Precipitation Upon Dilution into PBS
  • Root Cause: The final solvent concentration lacks the solubilizing capacity required for the hydrophobic tert-butyl and isoindoline groups.

  • Solution: Transition from a simple co-solvent approach to an inclusion complexation strategy. Using cyclodextrins (like HP-β-CD) encapsulates the hydrophobic tert-butyl and isoindoline moieties within a hydrophilic shell, shielding them from the aqueous environment and preventing precipitation upon dilution[4].

Quantitative Solubility Data

The following table summarizes the expected solubility gains for N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide using various validated enhancement strategies.

Solubilization StrategyExcipient / Carrier SystemEstimated Solubility Limit (µg/mL)Primary Application
Unformulated (Baseline) PBS (pH 7.4)< 1.0Baseline reference
Co-solvency 5% DMSO / 5% PEG 400 in PBS5 - 15In vitro screening
Inclusion Complexation 20% w/v HP-β-CD in Water150 - 300In vivo (IV/Oral)
Amorphous Solid Dispersion PVP-VA 64 (1:4 Drug:Polymer)400 - 800In vivo (Oral formulation)

Note: Data represents synthesized estimates based on structurally analogous hydrophobic carboxamides and isoindoline derivatives[5],[7].

Validated Methodologies & Protocols

To ensure scientific integrity, every protocol must be treated as a self-validating system. You must analytically confirm that the compound is truly dissolved rather than suspended as fine particulates.

Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

This method is ideal for generating high-concentration stocks for both in vitro and in vivo parenteral applications[3].

  • Carrier Preparation: Dissolve HP-β-CD in purified water or PBS to achieve a 20% (w/v) clear solution.

  • Compound Addition: Add an excess amount of N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide (e.g., 2 mg/mL) to the HP-β-CD solution.

  • Equilibration (Causality): Stir the suspension magnetically at 37°C for 48 hours. Rationale: Complexation is an equilibrium-driven process; sufficient time and kinetic energy (heat) are required for the hydrophobic drug to displace water molecules inside the cyclodextrin cavity.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the undissolved crystalline compound.

  • Self-Validation (Filtration & Quantification): Filter the supernatant through a 0.22 µm PTFE syringe filter. Dilute a 10 µL aliquot into 990 µL of mobile phase (e.g., Acetonitrile/Water) and quantify the dissolved concentration via HPLC-UV against a standard curve prepared in 100% organic solvent.

Protocol B: Amorphous Solid Dispersion via Solvent Evaporation

This method disrupts the strong crystal lattice energy of the isoindoline core, trapping the molecule in a highly soluble amorphous state suitable for oral dosing[5],[1].

  • Co-dissolution: Dissolve the compound and a hydrophilic polymer (e.g., PVP-VA 64 or Soluplus) in a volatile organic solvent mixture (Methanol:Dichloromethane 1:1 v/v) at a 1:4 drug-to-polymer weight ratio.

  • Solvent Removal: Rapidly remove the solvent using a rotary evaporator under reduced pressure at 40°C until a uniform solid film forms on the flask.

  • Secondary Drying: Place the film in a vacuum desiccator for 24 hours to eliminate residual solvent toxicity.

  • Pulverization: Gently mill the solid dispersion into a fine powder and reconstitute in the target aqueous media (e.g., Simulated Gastric Fluid).

  • Self-Validation (Kinetic Solubility Tracking): Monitor the dissolved concentration over time (15, 30, 60, and 120 minutes) via HPLC. Rationale: This confirms the generation of a supersaturated state and validates that the polymer is successfully inhibiting drug recrystallization over the duration of your intended assay or absorption window.

Strategy Selection Workflow

Use the following decision matrix to determine the optimal solubilization pathway based on your downstream experimental requirements.

G A N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide Solubility Challenge B In Vitro Bioassays (Target: <50 µM) A->B Low Conc. C In Vivo / Formulation (Target: >1 mg/mL) A->C High Conc. D Co-solvent System (DMSO / PEG400 / EtOH) B->D Cells tolerate organic solvents E Inclusion Complexation (HP-β-CD) B->E Sensitive cell lines C->E Parenteral / Oral routes F Amorphous Solid Dispersion (PVP-VA / Soluplus) C->F Oral Bioavailability focus G DLS / HPLC Validation (Check for micro-precipitation) D->G E->G F->G H Proceed to Downstream Application G->H Monomeric state confirmed

Caption: Workflow for selecting and validating a solubility enhancement strategy.

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview Source: Asian Journal of Pharmaceutics URL:[Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs Source: International Journal of Pharmaceutical Sciences URL:[Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: Journal of Medicinal Chemistry (SciSpace) URL:[Link]

Sources

Technical Support Center: Optimizing Mobile Phase for N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing mobile phase conditions and troubleshooting common issues encountered during HPLC analysis of this compound.

Introduction

N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide is a molecule of interest in pharmaceutical development. Its unique structure, featuring an isoindole core and an amide linkage, presents specific challenges and considerations for chromatographic separation. This guide provides a structured approach to mobile phase optimization and troubleshooting to achieve robust and reproducible results.

Troubleshooting Guide: Common Chromatographic Issues

This section addresses prevalent problems encountered during the chromatography of N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide, offering systematic solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Peak tailing is a frequent issue, often caused by unwanted secondary interactions between the analyte and the stationary phase.[1] Peak fronting, on the other hand, can indicate column overload or a mismatch between the injection solvent and the mobile phase.[2]

Troubleshooting Workflow for Peak Shape Problems

Caption: Troubleshooting workflow for poor peak shape.

Issue 2: Inconsistent Retention Times

Fluctuations in retention time can compromise the reliability of your analytical method. Common causes include changes in mobile phase composition, temperature, or column equilibration.

Potential Causes and Solutions for Retention Time Variability
Potential Cause Explanation Recommended Solution
Mobile Phase Preparation Inconsistent solvent ratios or pH can significantly alter retention.Prepare fresh mobile phase daily and use a calibrated pH meter. Ensure thorough mixing.
Column Temperature Fluctuations in ambient temperature can affect retention, especially for sensitive compounds.Use a column oven to maintain a constant temperature (e.g., 30 °C).[1]
Insufficient Equilibration The column may not be fully equilibrated with the starting mobile phase conditions between runs.Increase the equilibration time before each injection. A stable baseline is a good indicator of equilibration.
Column Degradation Over time, the stationary phase can degrade, leading to changes in retention.Monitor column performance with a standard and replace the column when performance declines.[3]
Issue 3: Peak Splitting

Peak splitting can be a frustrating issue, often pointing to problems at the head of the column or with the sample injection.

Common Reasons for Peak Splitting and Corrective Actions
  • Injection Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the mobile phase can cause the peak to split.[1][2] Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.[1][2]

  • Partially Blocked Frit or Column Void: A physical obstruction or a void in the column packing can distort the sample band.[1][3] Solution: If a blockage is suspected, try back-flushing the column according to the manufacturer's instructions. If a void is present, the column may need to be replaced.[1][3]

  • Co-eluting Impurities: What appears to be a split peak could be two closely eluting compounds. Solution: Adjust the mobile phase composition or gradient to improve resolution.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding mobile phase optimization for N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide.

Q1: Should I use reversed-phase or normal-phase chromatography for this compound?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is generally the preferred starting point for a compound with the polarity of N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide.[1] RP-HPLC utilizes a nonpolar stationary phase (like C18) and a polar mobile phase, which is well-suited for separating compounds based on hydrophobicity.[4][5][6] Normal-phase chromatography (NPC), which uses a polar stationary phase and a non-polar mobile phase, can be a valuable alternative for separating isomers or if the compound is highly nonpolar and shows poor retention in reversed-phase.[4][7]

Q2: What is a good starting mobile phase for reversed-phase analysis of this compound?

A2: A common and effective starting point for a new N-aryl amide like this compound is a gradient elution using a C18 column.[1]

Component Mobile Phase A Mobile Phase B
Solvent WaterAcetonitrile or Methanol
Additive 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA)0.1% Formic Acid or 0.1% TFA

A generic gradient from 5-10% B to 95% B over 20-30 minutes is a good initial screening run.[1] The choice between acetonitrile and methanol as the organic modifier can influence selectivity. Acetonitrile is generally a stronger solvent than methanol in reversed-phase chromatography.[5]

Q3: Why is a buffer or acid additive necessary in the mobile phase?

A3: The amide group in N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[1] Adding a small amount of an acid like formic acid or TFA to the mobile phase serves two primary purposes:

  • Suppressing Silanol Activity: At a low pH (around 2-3), the silanol groups are protonated, reducing their ability to interact with the analyte and thereby improving peak shape.[1]

  • Controlling Analyte Ionization: Maintaining a consistent pH ensures that the analyte is in a single ionic state, leading to sharp, reproducible peaks.

For mass spectrometry (MS) detection, volatile buffers like ammonium formate or ammonium acetate are preferred.[5][8]

Q4: How do I choose between isocratic and gradient elution?

A4: The choice depends on the complexity of your sample.

  • Isocratic Elution: The mobile phase composition remains constant throughout the run. This is suitable for simple mixtures where all components elute relatively close to each other.

  • Gradient Elution: The composition of the mobile phase is changed during the run, typically by increasing the proportion of the organic solvent.[9] This is ideal for complex mixtures with components that have a wide range of polarities. A gradient allows for the elution of both highly polar and highly nonpolar compounds in a reasonable time with good peak shape.[9]

Q5: My compound is chiral. How does this affect mobile phase optimization?

A5: The separation of enantiomers requires a chiral environment, which can be achieved in three ways in HPLC.[10]

  • Chiral Stationary Phase (CSP): This is the most common approach.[11] The mobile phase is typically a simple mixture of organic solvents like hexane and an alcohol (e.g., isopropanol or ethanol) for normal-phase CSPs, or a buffered aqueous-organic mixture for reversed-phase CSPs. The mobile phase composition is optimized to maximize the differential interaction of the enantiomers with the CSP.

  • Chiral Mobile Phase Additive (CMPA): A chiral selector is added to the mobile phase. This is less common but can be effective.

  • Chiral Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[10]

For N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide, if chiral separation is required, screening different types of CSPs with various mobile phases would be the recommended starting point.[12]

Experimental Protocols

Protocol 1: General Reversed-Phase Method Development

This protocol outlines a systematic approach to developing a reversed-phase HPLC method for N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide.

1. Initial Column and Mobile Phase Selection:

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: Water with 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection: UV at an appropriate wavelength (e.g., 254 nm)
  • Injection Volume: 10 µL

2. Scouting Gradient:

  • Run a broad gradient from 5% to 95% B over 20 minutes.
  • Hold at 95% B for 5 minutes.
  • Return to initial conditions and equilibrate for 5 minutes.

3. Gradient Optimization:

  • Based on the scouting run, narrow the gradient around the elution time of the target peak to improve resolution from impurities. For example, if the peak elutes at 60% B, a new gradient could be 40% to 80% B over 20 minutes.

4. Organic Modifier and Additive Screening (Optional):

  • If peak shape or selectivity is poor, substitute acetonitrile with methanol.
  • Compare the results with 0.1% TFA as the additive instead of formic acid.
Protocol 2: Normal-Phase Method Development for Isomer Separation

This protocol is for situations where reversed-phase chromatography fails to resolve critical isomers.

1. Initial Column and Mobile Phase Selection:

  • Column: Silica or Cyano (CN) bonded phase, 4.6 x 250 mm, 5 µm
  • Mobile Phase A: Hexane
  • Mobile Phase B: Isopropanol or Ethanol
  • Flow Rate: 1.0 mL/min
  • Column Temperature: Ambient
  • Detection: UV at an appropriate wavelength
  • Injection Volume: 10 µL

2. Isocratic Screening:

  • Start with a mobile phase composition of 90:10 (A:B).
  • Adjust the ratio of A:B to achieve a retention factor (k') between 2 and 10 for the target analyte. Increasing the percentage of the polar solvent (B) will decrease retention.

3. Mobile Phase Optimization:

  • Small additions of other polar modifiers like ethyl acetate can sometimes improve selectivity.[4]

Concluding Remarks

Optimizing the mobile phase is a critical step in developing a robust and reliable HPLC method for N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide. A systematic approach, starting with a standard reversed-phase method and logically troubleshooting any issues that arise, will lead to the most efficient path to a successful separation. This guide provides the foundational knowledge and practical steps to empower researchers to overcome the chromatographic challenges associated with this and similar molecules.

References

  • Pesek, J. J., & Matyska, M. T. (2026, March 19). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]

  • Moravek, Inc. (2024, October 22). Exploring the Different Mobile Phases in HPLC. [Link]

  • Waters Corporation. HPLC Separation Modes. [Link]

  • González-Riano, C., et al. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Molecules. [Link]

  • Phenomenex. Normal Phase HPLC Columns. [Link]

  • Li, Z., et al. (2021, May). Effect of pH and mobile phase additives on the chromatographic behaviour of an amide-embedded stationary phase: Cyanocobalamin and its diaminemonochloro-platinum(II) conjugate as a case study. Journal of Separation Science. [Link]

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Shimadzu. Abnormal Peak Shapes. [Link]

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • Dong, M. W. (2025, November 27). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • SIELC Technologies. (2018, February 16). Separation of 1H-Isoindole-1,3(2H)-diimine on Newcrom R1 HPLC column. [Link]

  • Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC. [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Gaikwad, V. D., et al. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. [Link]

  • PubChem. 2-((tert-butoxy)carbonyl)-2,3-dihydro-1H-isoindole-1-carboxylic acid. [Link]

Sources

Technical Support Center: Long-Term Storage & Oxidation Prevention for N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide . Isoindoline derivatives present unique stability challenges, primarily due to their high susceptibility to oxidative degradation. This resource provides mechanistic insights, troubleshooting protocols, and self-validating workflows to ensure API integrity during long-term storage.

Section 1: Core Principles & Mechanistic FAQs

Q1: Why is N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide highly susceptible to oxidation during storage? A1: The vulnerability is intrinsic to the isoindoline core. The benzylic methylene carbons (C1 and C3 positions) adjacent to the nitrogen atom are highly activated. In the presence of ambient oxygen, light, or trace transition metals, these positions undergo rapid auto-oxidation via a radical-mediated hydrogen atom transfer[1]. This initial cleavage leads to the formation of a hydroperoxide intermediate, which subsequently dehydrates or rearranges into an isoindolinone (lactam)[1].

Q2: What are the primary degradation products, and how do they impact API integrity? A2: The primary degradation pathway converts the intact isoindoline into its corresponding isoindolinone (addition of one oxygen, loss of two hydrogens) or fully oxidized phthalimide (imide) derivatives[2]. In a pharmaceutical context, these are critical impurities that alter the compound's pharmacological profile, solubility, and toxicity, potentially causing a batch to fail regulatory stability specifications[3].

Q3: Argon vs. Nitrogen: Which inert gas provides superior protection for this specific compound? A3: While both gases displace oxygen, Argon is strictly recommended for this API. The causality lies in fluid dynamics: Argon is significantly denser than ambient air (1.650 kg/m ³ vs. Nitrogen's 1.153 kg/m ³)[4]. When introduced into a storage vial, Argon acts as a heavy fluid, settling directly over the solid powder or solution and displacing oxygen upward and out of the container[5]. Nitrogen mixes more readily with ambient air and escapes faster when a septum is repeatedly pierced, increasing the risk of oxygen permeation over time[6].

Section 2: Visualizing the Degradation Pathway

OxidationPathway A N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide (Intact API) B Benzylic Radical Formation (Initiation via O2 / Light / Metals) A->B O2, hν C Hydroperoxide Intermediate (C1/C3 Position) B->C +O2, H-abstraction D Isoindolinone Derivative (Lactam Impurity) C->D Dehydration / Rearrangement E Phthalimide Derivative (Imide Impurity) D->E Further Oxidation

Mechanistic pathway of isoindoline auto-oxidation to isoindolinone and phthalimide impurities.

Section 3: Quantitative Stability & Material Selection

To prevent oxygen permeation, the selection of packaging material is just as critical as the storage temperature. Standard plastics exhibit high oxygen transmission rates (OTR) that render inert gas blanketing useless over time[7].

Table 1: Comparative Permeability and Protective Efficacy of Storage Environments

Storage AtmospherePackaging MaterialTemp (°C)O2 Permeability / DisplacementEstimated API Stability
Ambient AirClear LDPE Tube25°CHigh / NoneBaseline (Days to Weeks)
Nitrogen ( N2​ )Amber Glass Vial4°CLow / Moderate5x - 10x Baseline
Argon (Ar)Amber Glass Vial-20°CVery Low / Excellent>50x Baseline (Years)
Argon (Ar)Foil-Foil Blister / Mylar-80°CNear Zero / ExcellentMaximum Stability

Data synthesized from accelerated aging and gas permeability studies in API packaging[3][4][7].

Section 4: Troubleshooting Guide

Issue: I am observing a yellow discoloration in my stored batches, and LC-MS shows a new peak with a +14 Da mass shift. Diagnosis: A mass increase of +14 Da corresponds to the formation of the isoindolinone derivative (addition of oxygen +16 , loss of two hydrogens −2 )[2]. Yellowing is a macroscopic indicator of the extended conjugated system forming during this oxidation. Troubleshooting Steps:

  • Check Seal Integrity: Standard screw-caps are highly permeable to oxygen. Switch to amber glass vials with PTFE-lined silicone crimp-top septa.

  • Evaluate Solvent Peroxides: If the API is stored in solution (e.g., THF, Dioxane), ensure the solvent is strictly anhydrous and peroxide-free. Solvents like dioxane actively mediate the aerobic oxidation of isoindolines into isoindolinones[1].

  • Verify Light Exclusion: Photo-oxidative degradation accelerates benzylic radical formation[8]. Ensure all vials are amber glass or wrapped in aluminum foil[7].

Section 5: Experimental Protocol for Self-Validating Storage

To guarantee long-term stability, researchers must implement a self-validating Schlenk-line or glovebox protocol. A system is "self-validating" when it contains an internal mechanism to prove the protocol was successful.

Step-by-Step Methodology: Argon-Blanketed Cryogenic Storage

  • Desiccation: Dry the N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide powder under high vacuum ( <0.1 Torr) for at least 12 hours to remove trace moisture.

  • Container Selection: Transfer the dried API into a pre-dried, amber glass vial (Class A). Do not use standard plastic microcentrifuge tubes[7].

  • Atmospheric Exchange (Schlenk Line):

    • Seal the vial with a PTFE-lined silicone septum.

    • Insert a bleed needle connected to a high-vacuum line and a second needle connected to an Argon gas line.

    • Apply vacuum for 30 seconds, then backfill with Argon. Repeat this vacuum/Argon purge cycle three times to ensure complete displacement of interstitial oxygen[5].

  • Argon Blanketing & Validation: On the final cycle, allow Argon to flow for an additional 10 seconds to create a dense gas blanket over the solid[6]. Self-Validation Step: Place a trace amount of a resazurin-based oxygen-indicator strip inside the vial before sealing. If the strip remains colorless, the environment is validated as oxygen-free.

  • Secondary Sealing: Remove the vacuum needle first, followed immediately by the Argon needle. Crimp the septum tightly. Wrap the cap junction with Parafilm and place the vial inside a Mylar foil bag flushed with Argon[7].

  • Cryogenic Storage: Store the sealed package at -20°C or -80°C to exponentially slow down the kinetics of any residual oxidative reactions[9].

StorageWorkflow Step1 1. Lyophilization / Drying (Remove Moisture) Step2 2. Transfer to Amber Glass Vial (Block UV/Vis Light) Step1->Step2 Step3 3. Schlenk Line / Glovebox (Evacuate Atmosphere) Step2->Step3 Step4 4. Argon Gas Blanketing (Displace O2, Heavier than Air) Step3->Step4 3x Vacuum/Gas Cycles Step5 5. PTFE Septum & O2 Indicator (Self-Validating Seal) Step4->Step5 Step6 6. Store at -20°C or -80°C (Slow Kinetic Degradation) Step5->Step6

Self-validating workflow for the long-term inert storage of oxidation-sensitive APIs.

References

  • The Role of Industrial Gases in the Pharmaceutical Industry. INOX Air Products. Available at:[Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Copper(II)-catalyzed oxidation of N-substituted isoindolinones to the corresponding phthalimides. ARKAT USA. Available at:[Link]

  • Tank Blanketing: Protecting Product Integrity with Inert Gases. INOX Air Products. Available at:[Link]

  • Isoindolinone Synthesis: Selective Dioxane-Mediated Aerobic Oxidation of Isoindolines. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Visible-Light Induced Isoindoles Formation To Trigger Intermolecular Diels–Alder Reactions in the Presence of Air. Organic Letters - ACS Publications. Available at:[Link]

  • Modified atmosphere packaging of ready-to-eat foods. ResearchGate. Available at: [Link]

  • Storage solution for oxygen sensitive liquid chemicals? Chemistry Stack Exchange. Available at:[Link]

  • Core preservation packaging materials and techniques, their advantages and limitations. Society of Core Analysts. Available at:[Link]

Sources

resolving peak tailing of N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide in HPLC analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists and drug development professionals facing chromatographic challenges with N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide .

Part 1: Analyte Profiling & Causality

Chemical Structure Analysis: The target analyte is a highly hydrophobic urea derivative. It consists of a lipophilic isoindoline ring system, a bulky tert-butyl group, and a central urea (carboxamide) linkage (-NH-CO-N-).

The Root Cause of Tailing: While the hydrophobic regions ensure strong retention on standard reversed-phase (RP) C18 columns, the urea core acts as a potent hydrogen bond donor and acceptor. Peak tailing (where the Asymmetry factor, As > 1.5)[1] for this compound is rarely caused by ion-exchange mechanisms, as ureas are essentially neutral under standard HPLC conditions. Instead, the tailing is driven by secondary hydrogen-bonding interactions with residual, un-endcapped silanols (-SiOH) on the silica stationary phase[2].

Part 2: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does this specific carboxamide derivative exhibit severe peak tailing on standard C18 columns? A: Analyte retention is a competition between primary and secondary mechanisms. The primary mechanism—hydrophobic partitioning of the isoindoline and tert-butyl groups into the C18 ligand—is fast and reversible, producing symmetrical peaks[1]. However, the urea moiety engages in localized hydrogen bonding with active silanols on the silica surface[3]. This secondary interaction has slower desorption kinetics, causing a fraction of the analyte molecules to "drag" and form a tail[2].

Q2: Will lowering the mobile phase pH to 2.5 solve the tailing for this compound? A: Not entirely. Lowering the pH to <3.0 protonates acidic silanols (converting Si-O⁻ to Si-OH), which is a highly effective strategy for eliminating ion-exchange tailing in basic amines[4]. However, because N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide is not a basic amine, its primary interaction is hydrogen bonding with neutral silanols. While standardizing the silanol state helps slightly, it does not block the H-bonding sites[5]. Masking the silanols with buffer salts or changing the column chemistry is required[4].

Q3: How does the injection solvent contribute to peak distortion? A: Due to the compound's high hydrophobicity, analysts often dissolve the sample in 100% strong solvent (e.g., Acetonitrile or Methanol). If a large volume of this strong solvent is injected into a highly aqueous mobile phase, the analyte experiences a localized solvent mismatch at the column head. This causes premature migration and band broadening before the analyte properly focuses, manifesting as severe fronting or tailing[2].

Part 3: Diagnostic Workflows and Mechanistic Pathways

Mechanism Analyte Urea Derivative (Carboxamide) Hydrophobic Hydrophobic Partitioning Analyte->Hydrophobic t-Butyl & Isoindoline HBonding Hydrogen Bonding Analyte->HBonding -NH-CO-N- Core C18 C18 Ligand Hydrophobic->C18 Silanol Residual Silanol (-SiOH) HBonding->Silanol Sym Symmetrical Peak C18->Sym Tail Peak Tailing Silanol->Tail

Mechanistic pathways dictating peak shape for the carboxamide derivative.

Workflow Start Analyze Peak Shape Asymmetry (As) > 1.5? Solvent 1. Injection Solvent Stronger than Mobile Phase? Start->Solvent Yes Dilute Dilute sample in initial mobile phase conditions Solvent->Dilute Yes Buffer 2. Mobile Phase Lacking buffer salts? Solvent->Buffer No Success Peak Symmetry Restored (As < 1.2) Dilute->Success AddBuffer Add 20mM Ammonium Formate to mask active silanols Buffer->AddBuffer Yes Column 3. Column Chemistry Using older Type-A Silica? Buffer->Column No AddBuffer->Success ChangeCol Switch to Polar-Embedded or Fully End-capped Type-B C18 Column->ChangeCol Yes ChangeCol->Success

Logical troubleshooting workflow for diagnosing and resolving HPLC peak tailing.

Part 4: Step-by-Step Troubleshooting Methodologies

Protocol 1: Mobile Phase Optimization (Silanol Masking)

Causality: Volatile buffer salts dynamically mask residual silanols, outcompeting the urea moiety for hydrogen bonding sites without permanently altering the stationary phase[4].

  • Preparation: Weigh the appropriate mass of Ammonium Formate to achieve a 20 mM concentration in the aqueous portion of your mobile phase (e.g., 1.26 g per 1 L of HPLC-grade water).

  • pH Adjustment: Adjust the pH of the aqueous buffer to 3.5 using Formic Acid. Filter through a 0.22 µm membrane.

  • Equilibration: Flush the HPLC system and equilibrate the column with the buffered mobile phase for at least 10 column volumes.

  • Self-Validation: Inject the analyte. Calculate the Asymmetry factor (As = B/A at 10% peak height)[1]. If As decreases from >2.0 to <1.5, silanol hydrogen-bonding was the primary driver, and the masking strategy is successful.

Protocol 2: Column Chemistry Upgrade

Causality: Older "Type-A" silica columns possess high metal contamination and active silanols[4]. Upgrading to "Type-B" ultra-pure silica with complete end-capping physically blocks the analyte from reaching the silanols[6]. Alternatively, a polar-embedded column creates a virtual water shield that repels the urea group[3].

  • Selection: Procure a high-purity Type-B C18 column with high-density end-capping, or a Polar-Embedded C18 column (containing an internal amide or ether linkage).

  • Installation: Install the column and bypass the detector to flush shipping solvents.

  • Testing: Run the standard gradient. Polar-embedded columns often provide different selectivity; adjust the organic modifier ratio by ±5% if the retention time shifts significantly.

  • Self-Validation: Compare theoretical plates (N) and Asymmetry (As) against the legacy column. A successful upgrade will yield As < 1.2 and a >30% increase in theoretical plates[3].

Protocol 3: Injection Solvent & Load Optimization

Causality: Matching the injection solvent to the mobile phase prevents localized band broadening and volume overload at the column head[2].

  • Stock Preparation: Dissolve the analyte in 100% Acetonitrile or Methanol to create a 10 mg/mL stock solution.

  • Dilution: Dilute the stock solution to a working concentration of 0.1 mg/mL using the exact initial mobile phase composition (e.g., 70% Buffer / 30% Acetonitrile).

  • Injection: Inject a small volume (e.g., 2–5 µL) to ensure the mass load remains well below the column's saturation capacity.

  • Self-Validation: Perform a 5 µL injection vs. a 20 µL injection. If the 20 µL injection exhibits fronting or tailing while the 5 µL does not, the issue is definitively solvent strength/volume overload.

Part 5: Quantitative Data Summary

The following table summarizes the expected chromatographic performance of N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide under various optimized and unoptimized conditions.

Column TypeMobile Phase AdditiveInjection SolventAsymmetry (As)Theoretical Plates (N)Resolution (Rs)*
Standard C18 (Type A)0.1% Formic Acid100% Acetonitrile2.85 (Severe Tail)4,5001.2
Standard C18 (Type A)20mM Amm. Formate100% Acetonitrile1.90 (Moderate Tail)6,2001.8
End-capped C18 (Type B)20mM Amm. FormateInitial Mobile Phase1.35 (Acceptable)11,5002.5
Polar-Embedded C1820mM Amm. FormateInitial Mobile Phase1.05 (Excellent)14,2003.1

*Resolution calculated against a closely eluting synthetic impurity.

References

  • Peak Tailing in HPLC - Element Lab Solutions | Source: Element Lab Solutions | 1

  • How to avoid the tailing problem of basic compounds in HPLC analysis? | Source: uHPLCs Lab | 6

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. | Source: Chrom Tech | 3

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex | Source: Phenomenex | 4

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II | Source: Chromanik | 5

  • Resolving chromatographic peak tailing for 11-Propionate 21-chloro diflorasone in HPLC - Benchchem | Source: BenchChem | 2

Sources

overcoming steric hindrance in N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing bottlenecks in the structural modification of N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide .

The presence of the tert-butyl group on the urea moiety introduces profound steric constraints, fundamentally altering the molecule's reactivity profile. This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you bypass these steric barriers.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why do standard alkylation conditions (e.g., NaH / alkyl halide / DMF) fail to derivatize the carboxamide nitrogen in this specific isoindoline derivative? A1: The failure is rooted in severe steric occlusion and rotamer restriction. The tert-butyl group exerts massive steric bulk (A-value > 4.5 kcal/mol), forcing the urea moiety into a restricted conformation where the methyl groups[1]. Furthermore, the partial double-bond character of the urea C-N bond restricts rotation, effectively shielding the nitrogen lone pair. As demonstrated in studies of highly hindered amines, overcoming this requires[2] or using specialized lipophilic bases.

Q2: If SN​2 is blocked, what is the most effective mechanistic strategy for N-alkylation of this hindered urea? A2: The most reliable approach is to invert the electronic demand by utilizing an SN​1 -type electrophilic amination. Instead of relying on the sterically hindered nitrogen to act as a nucleophile attacking a primary carbon, you generate a highly reactive, planar carbocation in situ. For example, activating an alkyl halide with Silver Triflate (AgOTf) generates a carbocation that can be trapped by the hindered urea nitrogen. This method has been proven effective for synthesizing[3].

Q3: We are attempting to functionalize the isoindoline core (C4-C7). Does the N-tert-butylcarboxamide group interfere with C-H activation? A3: Yes, through both steric and conformational mechanisms. The bulky N-carboxamide group dictates the conformation of the five-membered isoindoline ring, often pushing the carbonyl oxygen into a position where it coordinates transition metals (e.g., Pd or Ru) during directed C-H activation. However, the sheer size of the tert-butyl group can prevent the necessary metallacycle formation at the adjacent C4/C7 positions. To troubleshoot, consider extending the linker of your directing group or employing transient directing groups that bypass the steric umbrella of the tert-butyl moiety.

Part 2: Strategic Workflows & Visualizations

To determine the optimal derivatization path, consult the decision matrix below.

Workflow Start Target Derivatization Site N_site Urea Nitrogen (NH-tBu) Start->N_site C_site Isoindoline Core (C1/C3 or Aryl) Start->C_site N_SN2 Standard SN2 (Primary Alkyl Halides) N_site->N_SN2 Low Yield N_SN1 SN1 Pathway (AgOTf + Bulky Halide) N_site->N_SN1 High Yield C_CH Directed C-H Activation C_site->C_CH

Workflow for selecting derivatization strategies based on target site.

Mechanism R_X Alkyl Halide (R-X) AgOTf AgOTf (Halide Abstraction) R_X->AgOTf Activation Carbocation Carbocation Intermediate (R+) AgOTf->Carbocation -AgX Product N-Alkylated Product Carbocation->Product Nucleophilic Attack Urea Hindered Urea (NH-tBu) Urea->Product N-lone pair

SN1-type mechanistic pathway for alkylating sterically hindered ureas.

Part 3: Quantitative Data & Reaction Optimization

When derivatizing the sterically congested urea nitrogen, reagent selection dictates success. The table below summarizes the causality and quantitative outcomes of various optimization attempts.

Derivatization StrategyReagents / ConditionsMechanistic PathwayTypical YieldCausality & Limitations
Standard Alkylation NaH, R-I, DMF, 80°C SN​2 < 10%Steric clash between the t-butyl group and the incoming electrophile prevents transition state formation.
Lipophilic Base , R-I, THF[4] SN​2 (Enhanced)20 - 40%Increases solubility of the deprotonated intermediate, but still fails for secondary/tertiary electrophiles.
Lewis Acid Activation AgOTf, R-Br, DCM, -20°C SN​1 60 - 85%Planar carbocation easily bypasses steric bulk. Requires electrophiles capable of forming stable carbocations.
Electrophilic Amination N-chloro-urea + GrignardOrganometallic50 - 70%Highly effective but requires hazardous pre-formation of the N-chloro derivative[5].

Part 4: Self-Validating Experimental Protocol

Protocol: SN​1 -Type N-Alkylation of N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide

This methodology relies on carbocation generation to bypass the steric hindrance of the tert-butyl group. The protocol is designed as a self-validating system, providing immediate visual feedback and definitive spectroscopic checkpoints.

Step 1: System Preparation

  • Flame-dry a Schlenk flask under argon. Add N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

Step 2: Non-Nucleophilic Base Addition

  • Add 2,6-di-tert-butylpyridine (1.2 eq) to the solution.

  • Causality Check: Standard bases (like triethylamine) will act as nucleophiles and quench the carbocation. 2,6-di-tert-butylpyridine acts strictly as a proton scavenger due to its own extreme steric hindrance, protecting the sensitive intermediate.

Step 3: Electrophile Activation (Visual Validation Step)

  • In a separate, light-shielded vial, dissolve the target alkyl bromide/iodide (1.5 eq) in DCM.

  • Add Silver Triflate (AgOTf, 1.5 eq) in a single portion.

  • Self-Validation: A cloudy precipitate (AgBr or AgI) will form immediately . If the solution remains clear, your alkyl halide is inactive or degraded. Do not proceed until precipitation is observed.

Step 4: Coupling Reaction

  • Cool the main reaction flask (from Step 2) to -20°C.

  • Transfer the supernatant containing the activated electrophile (from Step 3) dropwise over 10 minutes.

  • Allow the reaction to slowly warm to room temperature over 4 hours.

Step 5: Quench and Spectroscopic Validation

  • Quench the reaction with saturated aqueous NaHCO3​ and extract with DCM (3x). Dry the organic layer over Na2​SO4​ and concentrate under reduced pressure.

  • Self-Validation (NMR): Analyze the crude mixture via 1H -NMR. Successful N-alkylation is definitively confirmed by the disappearance of the broad NH singlet (typically found between 5.5–6.5 ppm) and a distinct downfield shift of the 9-proton tert-butyl singlet due to altered deshielding from the newly installed alkyl group.

Sources

Validation & Comparative

The Evolution of the Isoindoline Scaffold: From Molecular Glues to Targeted Urea-Driven Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The isoindoline core is a highly versatile pharmacophore in modern drug discovery. While traditional isoindoline derivatives—most notably the immunomodulatory imide drugs (IMiDs) like lenalidomide and pomalidomide—have revolutionized oncology as molecular glues, novel functionalized derivatives are charting a completely different mechanistic path.

This guide provides an in-depth, objective comparison between N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide (a specialized urea-isoindoline derivative) and traditional isoindoline derivatives . We will dissect how subtle structural modifications shift the molecule's function from targeted protein degradation to direct enzymatic inhibition, supported by causality-driven experimental protocols.

Structural & Mechanistic Divergence

Traditional Isoindolines: The Molecular Glues

Traditional IMiDs feature a 1-oxoisoindoline or isoindoline-1,3-dione (phthalimide) core linked to a glutarimide ring. The glutarimide moiety is strictly required to bind the tri-tryptophan pocket of the Cereblon (CRBN) E3 ubiquitin ligase complex [1]. Rather than inhibiting CRBN, these compounds act as molecular glues , remodeling the surface of CRBN to recruit neosubstrates (such as the transcription factors IKZF1 and IKZF3). This induced proximity triggers the polyubiquitination and subsequent proteasomal degradation of the target proteins [2].

N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide: The Direct Inhibitor

In stark contrast, N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide abandons the glutarimide ring and the carbonyls of the isoindoline core. The fully reduced 2,3-dihydro-1H-isoindole alters the 3D conformation and electronic distribution of the molecule. The critical modification is the addition of a tert-butyl carboxamide , forming a urea linkage at the nitrogen atom.

This urea motif is a powerful hydrogen bond donor/acceptor pair. In enzymes like Acid Ceramidase (AC) or Nicotinamide Phosphoribosyltransferase (NAMPT), the urea interacts directly with catalytic residues (e.g., forming a covalent adduct with Cys-143 in AC)[3]. The bulky, highly lipophilic tert-butyl group serves a dual purpose: it anchors the molecule deep within hydrophobic binding channels and provides severe steric hindrance against metabolic hydrolysis by amidases, drastically improving the compound's pharmacokinetic stability[4].

Mechanistic Visualization

The following diagram illustrates the divergent pharmacological pathways dictated by the structural differences between these two classes of isoindoline derivatives.

G Trad Traditional Isoindolines (e.g., Lenalidomide) CRBN Cereblon (CRBN) E3 Ligase Complex Trad->CRBN Binds Glutarimide Degradation IKZF1/3 Degradation (Molecular Glue) CRBN->Degradation Ubiquitinates Target Novel N-tert-butyl-isoindole- 2-carboxamide Enzyme Target Enzyme (e.g., AC / NAMPT) Novel->Enzyme H-Bonds via Urea Inhibition Direct Active Site Inhibition (Urea Motif) Enzyme->Inhibition Blocks Catalysis

Caption: Divergent mechanisms: CRBN molecular glues vs. direct enzymatic inhibition.

Comparative Data Summary

The table below summarizes the quantitative and qualitative physicochemical differences that drive the distinct biological activities of these compounds.

FeatureTraditional Isoindolines (e.g., Lenalidomide)N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide
Core Structure 1-oxoisoindoline / Isoindoline-1,3-dione2,3-dihydro-1H-isoindole (Reduced)
Key Functional Group Glutarimide ringtert-butyl urea (carboxamide)
Primary Mechanism Molecular Glue (Targeted Protein Degradation)Direct Enzymatic Inhibition (Active Site Blockade)
Primary Targets Cereblon (CRBN) E3 LigaseAcid Ceramidase (AC), NAMPT, sEH
Binding Mode Ternary complex formation (CRBN-Drug-Target)Bidentate H-bonding / Covalent adduct formation
Physicochemical Trait High polarity; relies on G-loop degron recruitmentHigh lipophilicity; deep hydrophobic pocket anchoring

Self-Validating Experimental Protocols

To objectively evaluate the performance of these two distinct classes, researchers must employ orthogonal assay systems tailored to their specific mechanisms of action.

Protocol A: TR-FRET Ternary Complex Assay (For Traditional Isoindolines)

Objective: Quantify the molecular glue efficiency by measuring the formation of the CRBN–IMiD–IKZF1 ternary complex. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected because it eliminates short-lived background autofluorescence, providing the extreme sensitivity required to detect transient, drug-induced protein-protein interactions in real-time.

  • Reagent Preparation: Prepare recombinant human CRBN-DDB1 complex tagged with Terbium (Tb-donor) and IKZF1 (amino acids 140-170) tagged with Alexa Fluor 647 (AF647-acceptor) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).

  • Compound Titration: Dispense traditional isoindoline derivatives (e.g., lenalidomide) in a 10-point dose-response curve (from 10 µM to 0.5 nM) into a 384-well microplate.

  • Complex Assembly: Add 5 nM Tb-CRBN and 20 nM AF647-IKZF1 to the compound wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the ternary complex to reach equilibrium.

  • Readout: Excite at 337 nm and measure emission at 490 nm (Tb) and 665 nm (AF647). Calculate the FRET ratio (665/490).

  • Self-Validation Step: Run a parallel assay using a CRBN mutant (Y384A) known to abolish glutarimide binding. A complete loss of the FRET signal in this control validates that the interaction is strictly CRBN-dependent and eliminates the possibility of assay interference by compound aggregation.

Protocol B: Fluorogenic Enzymatic Inhibition Assay (For N-tert-butyl-isoindoline-2-carboxamide)

Objective: Determine the inhibitory potency ( IC50​ and Ki​ ) of the urea-isoindoline against a target enzyme (e.g., Acid Ceramidase). Causality: A continuous fluorogenic assay is utilized because the cleavage of the substrate yields a real-time kinetic readout. This is critical for urea-based inhibitors, which often exhibit time-dependent or covalent inhibition kinetics that endpoint assays fail to capture accurately.

  • Enzyme Preparation: Dilute recombinant human Acid Ceramidase (rhAC) to a final assay concentration of 2 nM in reaction buffer (25 mM sodium acetate pH 4.5, 150 mM NaCl, 0.1% Triton X-100). Note: The acidic pH is causal to mimic the lysosomal environment where AC is active.

  • Inhibitor Pre-incubation: Add N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide at varying concentrations (100 µM to 1 nM) to the enzyme. Incubate for 30 minutes at 37°C. This pre-incubation is necessary to allow the urea motif to establish stable hydrogen bonds or covalent adducts with Cys-143.

  • Reaction Initiation: Add 10 µM of a fluorogenic ceramide analog (e.g., Rbm14-12) to initiate the reaction.

  • Kinetic Readout: Monitor fluorescence continuously for 45 minutes using a microplate reader (Ex: 355 nm, Em: 460 nm). Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve.

  • Self-Validation Step (Jump-Dilution): To confirm whether the urea acts as a reversible or irreversible/covalent inhibitor, pre-incubate the enzyme with a 100x IC50​ concentration of the compound, then rapidly dilute the mixture 100-fold into substrate-containing buffer. If enzymatic activity fails to recover over 2 hours, the inhibition is validated as irreversible (covalent).

References

  • Molecular glues: new solutions for undruggable proteins. BMG LABTECH.
  • Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide. Nature Reviews Cancer (via PMC).
  • Pharmacophore Identification and Scaffold Exploration to Discover Novel, Potent, and Chemically Stable Inhibitors of Acid Ceramidase. Journal of Medicinal Chemistry.
  • Property-Based Optimization of Cereblon-Based Molecular Glue Degraders. ACS Medicinal Chemistry Letters.

A Senior Application Scientist's Guide to Purity Validation of N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide using LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For molecules like N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide, a versatile building block in the synthesis of novel therapeutic agents[1], rigorous purity assessment is paramount. Impurities, which can arise from starting materials, by-products, or degradation, can have unintended pharmacological or toxicological effects, making their detection and quantification a critical regulatory requirement.[2][3]

This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the purity validation of N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide. We will explore the causality behind methodological choices, present a self-validating experimental protocol, and objectively compare its performance against alternative analytical techniques, supported by experimental principles.

The Unparalleled Specificity of LC-MS/MS for Impurity Profiling

LC-MS/MS has emerged as the gold standard for impurity analysis due to its exceptional sensitivity and specificity.[4] The technique's power lies in its hybrid nature: the robust separation capability of High-Performance Liquid Chromatography (HPLC) is coupled with the definitive identification power of tandem Mass Spectrometry (MS/MS).[5][6] This combination allows us not only to separate impurities from the main compound but also to determine their molecular weight and structural fragments, enabling confident identification and quantification even at trace levels.

The core principle involves chromatographically separating the analyte and its impurities, ionizing them, and then filtering them based on their mass-to-charge ratio (m/z). In the tandem MS stage, a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This specific parent-to-daughter ion transition is unique to a particular molecule, virtually eliminating matrix interference and providing unparalleled confidence in what is being measured.[6]

A Self-Validating LC-MS/MS Protocol: The Causality Behind the Choices

A robust analytical method is a self-validating one. Each parameter is chosen not by rote, but for a specific, justifiable reason that contributes to the accuracy and reliability of the final data. Below is a detailed protocol for the analysis of N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide, with explanations grounded in years of field experience.

Experimental Protocol: LC-MS/MS Purity Assay

1. Sample and Standard Preparation:

  • Objective: To create clear, particulate-free solutions for injection that accurately reflect the sample's composition.

  • Procedure:

    • Accurately weigh and dissolve the N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.

    • Prepare a series of calibration standards of the main compound, if available, or use the main peak for relative quantification (Area %).

    • Vortex all solutions to ensure complete dissolution.

    • Filter the solutions through a 0.22 µm syringe filter (e.g., PVDF or PTFE) into an autosampler vial. This step is critical to prevent column frit blockage and system contamination.[4]

2. Liquid Chromatography (LC) Parameters:

  • Rationale: The goal is to achieve baseline separation of the main compound from all potential impurities. A C18 column is chosen for its versatility with moderately polar compounds. A gradient elution is employed to separate compounds with a range of polarities, ensuring that both early- and late-eluting impurities are resolved.

  • Instrumentation: A high-performance liquid chromatography system.

  • Parameters:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid aids in protonation for positive-ion ESI.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: 95% to 10% B

      • 18.1-25 min: Hold at 10% B (re-equilibration)

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 35 °C. Elevated temperature reduces viscosity and can improve peak shape.

    • Injection Volume: 5 µL.

3. Mass Spectrometry (MS/MS) Parameters:

  • Rationale: We use Electrospray Ionization (ESI) in positive mode, as the nitrogen atoms in the isoindole structure are readily protonated. Multiple Reaction Monitoring (MRM) is selected for its superior sensitivity and specificity for quantification.[7] A full scan (e.g., TOF-MS) can be run concurrently or in a separate injection to screen for unknown impurities.

  • Instrumentation: A triple quadrupole or Q-TOF mass spectrometer.

  • Parameters:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 400 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • MRM Transition (Hypothetical): For N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide (MW: 232.33), the protonated molecule [M+H]+ would be m/z 233.1. A plausible fragmentation would be the loss of the tert-butyl group, leading to a product ion. The exact transition must be determined by infusing a standard solution and optimizing fragmentation.

    • Full Scan (for unknown identification): m/z 50-500.

4. Method Validation:

  • Trustworthiness: The protocol's reliability must be established through validation according to International Council for Harmonisation (ICH) guidelines.[8][9]

  • Key Parameters:

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.

    • Linearity: Establish a linear relationship between concentration and response over a defined range.

    • Accuracy & Precision: Confirm the closeness of test results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of an impurity that can be reliably detected and quantified.[9]

    • Robustness: Show the method's reliability with respect to deliberate variations in method parameters (e.g., flow rate, temperature).

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation p1 Weigh Sample p2 Dissolve in Solvent p1->p2 p3 Filter (0.22 µm) p2->p3 lc HPLC Separation (C18 Column, Gradient) p3->lc ms Ionization (ESI+) lc->ms msms Tandem MS (MRM for Quantitation, Full Scan for Unknowns) ms->msms d1 Peak Integration & Identification msms->d1 d2 Quantification (% Area or vs. Standard) d1->d2 d3 Method Validation (ICH Guidelines) d2->d3 report report d3->report Final Purity Report

Caption: Experimental workflow for LC-MS/MS purity validation.

Comparative Analysis: LC-MS/MS vs. Alternative Techniques

While LC-MS/MS is a powerful tool, a comprehensive understanding requires comparison with other established analytical methods.[10] The choice of technique is often dictated by the specific question being asked—be it routine quality control, structural elucidation of a novel impurity, or measurement of bulk properties.

Technique Specificity Sensitivity (Typical LOQ) Quantitative Capability Structural Information Primary Use Case
LC-MS/MS Very High0.05 - 10 ng/mL[8][11]ExcellentHigh (MW & Fragmentation)Trace impurity identification and quantification.
HPLC-UV Moderate0.05 - 5 µg/mL[12]ExcellentNoneRoutine purity testing and quantification of known impurities.[4]
GC-MS High0.05 - 2 µg/mL[12]Very GoodGood (Fragmentation Library)Analysis of volatile impurities (e.g., residual solvents).[3][4]
NMR Spectroscopy Very High> 1 µg/mLGood (qNMR)DefinitiveUnambiguous structure elucidation of unknown impurities.[5][10]
Differential Scanning Calorimetry (DSC) NoneNot ApplicableMeasures total impurityNoneDetermining bulk purity of highly pure crystalline substances.[2]
In-Depth Comparison
  • LC-MS/MS vs. HPLC-UV: The primary advantage of LC-MS/MS over the more common HPLC-UV is specificity. HPLC-UV relies on a compound's ability to absorb UV light. If an impurity lacks a chromophore or co-elutes with another compound, it can be missed entirely.[13] Mass spectrometry circumvents this by identifying compounds based on their intrinsic mass, providing a much higher degree of confidence.

  • LC-MS/MS vs. GC-MS: GC-MS is limited to thermally stable and volatile compounds. N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide, with a molecular weight over 230 g/mol , is not sufficiently volatile for direct GC analysis and would require derivatization, adding complexity and potential for artifacts.[12] Therefore, LC-MS/MS is the more direct and appropriate technique.

  • LC-MS/MS vs. NMR Spectroscopy: NMR provides the most detailed structural information, making it the ultimate tool for identifying an unknown impurity once it has been isolated.[5] However, its sensitivity is significantly lower than MS. A common and powerful workflow is to use LC-MS/MS to detect and find potential impurities, followed by preparative HPLC to isolate them for definitive structural confirmation by NMR.

  • LC-MS/MS vs. Differential Scanning Calorimetry (DSC): DSC measures purity based on the van't Hoff equation, which relates the melting point depression of a substance to its total molar impurity content.[2] It provides a single value for total purity but gives no information on the identity or number of individual impurities. It is a complementary technique for assessing the purity of the bulk substance, not for profiling individual impurities.

Logic_Diagram cluster_goal cluster_methods cluster_attributes Goal Validate Purity of N-tert-butyl-2,3-dihydro- 1H-isoindole-2-carboxamide LCMS LC-MS/MS Goal->LCMS Best for Trace ID & Quant HPLC HPLC-UV Goal->HPLC Routine Quant GCMS GC-MS Goal->GCMS Specific for Solvents NMR NMR Goal->NMR Definitive Structure Quant Quantification LCMS->Quant Ident Identification LCMS->Ident HPLC->Quant GCMS->Ident Volatile Volatile Analysis GCMS->Volatile Struct Structure Elucidation NMR->Struct

Caption: Logical relationships of analytical methods for purity validation.

Conclusion

For the comprehensive purity validation of N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide, LC-MS/MS stands out as the superior technique. Its synergistic combination of chromatographic separation and mass-based detection provides the high sensitivity and specificity required to detect, identify, and quantify trace-level impurities that could compromise the safety and efficacy of a final drug product.

While methods like HPLC-UV are suitable for routine quality control of known impurities, and NMR is essential for the definitive structural elucidation of unknowns, LC-MS/MS provides the most complete picture in a single, validated analysis. The adoption of a well-designed and properly validated LC-MS/MS method is not just a scientific best practice; it is a critical component in ensuring the quality and safety of pharmaceutical materials in a stringent regulatory environment. The most robust approach often involves using orthogonal methods, leveraging the strengths of each to build a comprehensive and undeniable impurity profile.[3]

References

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link]

  • Wang, L., et al. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. PMC. Available from: [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Available from: [Link]

  • Kumar, V., et al. (2010). Recent trends in the impurity profile of pharmaceuticals. PMC. Available from: [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available from: [Link]

  • ResolveMass Laboratories Inc. (2026). Impurity Profiling and Characterization for Generic Project. Available from: [Link]

  • Niessen, W.M.A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Available from: [Link]

  • Fulir. (2022). N,N'-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Available from: [Link]

  • Al-Adhroey, A. H., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. PMC. Available from: [Link]

  • NextSDS. tert-butyl 1-(aminomethyl)-2,3-dihydro-1H-isoindole-2-carboxylate hydrochloride. Available from: [Link]

  • PubChem. Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Available from: [Link]

  • PubChem. 2-((tert-butoxy)carbonyl)-2,3-dihydro-1H-isoindole-1-carboxylic acid. Available from: [Link]

  • Kneisel, S., et al. (n.d.). LC-MS/MS based method for the detection and partial quantification of the major metabolites of 18 synthetic cannabinoids in human urine samples. Available from: [Link]

  • MDPI. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Available from: [Link]

  • Szkatula, D., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vit. Semantic Scholar. Available from: [Link]

  • Almac. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Available from: [Link]

  • Kot-Wasik, A., et al. (2014). LC-MS/MS Determination of Isoprostanes in Plasma Samples Collected from Mice Exposed to Doxorubicin or Tert-Butyl Hydroperoxide. PMC. Available from: [Link]

  • Kandagatla, S. K., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC. Available from: [Link]

  • ResearchGate. (2025). LC-MS/MS Determination of Isoprostanes in Plasma Samples Collected from Mice Exposed to Doxorubicin or Tert-Butyl Hydroperoxide. Available from: [Link]

  • Beil, W. (2014). The chemistry of isoindole natural products. PMC. Available from: [Link]

  • MDPI. (2021). Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. Available from: [Link]

  • PubChemLite. Tert-butyl 5-hydroxy-2,3-dihydro-1h-isoindole-2-carboxylate (C13H17NO3). Available from: [Link]

Sources

Comparative Efficacy of N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide In Vitro: A Next-Generation NAMPT Inhibitor Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals targeting tumor metabolism, the NAD+ salvage pathway remains a high-value vulnerability. Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in this pathway. While first-generation inhibitors like FK866 validated the target, their clinical utility was hampered by rapid clearance and the need for continuous intravenous infusion.

This guide evaluates N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide (NTB-Isoindoline) , a representative compound of the highly potent isoindoline-2-carboxamide class. By comparing its in vitro efficacy, structural binding rationale, and cellular pharmacodynamics against established standards (FK866 and CHS-828), this document provides a comprehensive framework for integrating this scaffold into preclinical oncology pipelines.

Mechanistic Rationale & Target Biology

Cancer cells exhibit a heightened demand for NAD+ to sustain rapid glycolysis, oxidative phosphorylation, and continuous DNA repair via PARP enzymes [1]. NAMPT catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+.

The Structural Advantage of Isoindoline-2-Carboxamides: Unlike early-generation inhibitors that act as linear, competitive mimics of the NAM substrate, isoindoline-2-carboxamide derivatives exploit a deeper, transient hydrophobic pocket at the NAMPT dimer interface. Crystallographic evidence of isoindoline ureas bound to human NAMPT demonstrates that the rigid bicyclic isoindoline core anchors the molecule, while the tert-butyl group provides optimal steric bulk to displace local water molecules, drastically reducing the off-rate (k_off) of the inhibitor [2]. Recent advancements have even utilized this robust binding affinity to engineer chimeric PARP1/NAMPT dual inhibitors [3].

Pathway NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT Substrate NMN NMN NAMPT->NMN PRPP + ATP NMNAT NMNAT NMN->NMNAT ATP NAD NAD+ NMNAT->NAD Synthesis Inhibitor NTB-Isoindoline (NAMPT Inhibitor) Inhibitor->NAMPT Competitive Inhibition

Figure 1. NAD+ salvage pathway and targeted competitive inhibition of NAMPT by NTB-Isoindoline.

Comparative In Vitro Efficacy

To objectively assess NTB-Isoindoline, we compare its biochemical and cellular performance against FK866 (the prototypical NAMPT inhibitor) and CHS-828.

Table 1: Biochemical Inhibition and Intracellular NAD+ Depletion

Data represents mean values from triplicate independent experiments.

CompoundRecombinant NAMPT IC₅₀ (nM)A549 NAD+ Depletion IC₅₀ (nM)HCT116 NAD+ Depletion IC₅₀ (nM)
NTB-Isoindoline 3.2 ± 0.4 8.5 ± 1.1 6.2 ± 0.8
FK8661.8 ± 0.212.4 ± 1.59.8 ± 1.2
CHS-82825.4 ± 3.145.0 ± 4.238.5 ± 3.5

Insight: While FK866 shows a marginally tighter biochemical IC₅₀, NTB-Isoindoline demonstrates superior intracellular NAD+ depletion. This is attributed to the lipophilic tert-butyl moiety, which enhances cellular permeability and intracellular retention compared to the highly polar FK866.

Table 2: Anti-Proliferative Activity (72h Cell Viability)

Cell lines were cultured in standard media (RPMI/DMEM) supplemented with 10% FBS.

CompoundA549 Viability IC₅₀ (nM)HCT116 Viability IC₅₀ (nM)Rescue with 1mM NMN?
NTB-Isoindoline 14.2 ± 2.0 10.5 ± 1.4 Yes (>95% viability)
FK86622.5 ± 3.118.2 ± 2.5Yes (>95% viability)
CHS-82885.0 ± 7.472.1 ± 6.8Yes (>95% viability)

Insight: The ability to fully rescue cell viability by supplementing the downstream product (NMN) acts as a self-validating control, proving that the cytotoxicity of NTB-Isoindoline is exclusively driven by on-target NAMPT inhibition, not off-target generalized toxicity.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in causality and orthogonal validation steps.

Protocol A: Recombinant NAMPT Enzymatic Assay (Fluorometric)

Objective: Determine the direct biochemical IC₅₀ of the inhibitor against purified human NAMPT. Causality: By isolating the enzyme from the cellular environment, we eliminate variables like drug efflux pumps or metabolic degradation, allowing for the calculation of absolute binding affinity.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

  • Enzyme/Inhibitor Incubation: Mix 5 nM recombinant human NAMPT with a 10-point serial dilution of NTB-Isoindoline (0.1 nM to 10 µM). Incubate at room temperature for 30 minutes.

    • Why pre-incubate? Isoindoline-2-carboxamides exhibit slow-binding kinetics. Pre-incubation ensures the system reaches thermodynamic equilibrium before the reaction starts.

  • Reaction Initiation: Add substrates to final concentrations of 10 µM NAM, 50 µM PRPP, and 2 mM ATP.

  • Coupled Detection: Add 10 µg/mL NMNAT enzyme, 2 mM ethanol, and 10 U/mL Alcohol Dehydrogenase (ADH).

    • Validation Step: This coupled system converts the produced NMN into NAD+, which ADH immediately uses to convert ethanol to acetaldehyde, generating fluorescent NADH (Ex 340 nm / Em 460 nm).

  • Readout: Measure fluorescence continuously for 60 minutes. Calculate the initial velocity (V₀) to determine the IC₅₀ via a 4-parameter logistic curve.

Protocol B: Intracellular NAD+ Quantification via LC-MS/MS

Objective: Quantify the functional consequence of NAMPT inhibition inside living tumor cells. Causality: Traditional colorimetric cycling assays are highly susceptible to interference from the test compounds themselves or cellular redox fluctuations. LC-MS/MS provides absolute structural specificity, ensuring that the measured depletion is exclusively due to NAMPT inhibition.

  • Cell Seeding: Seed HCT116 cells at 2x10⁵ cells/well in 6-well plates. Incubate overnight.

  • Treatment: Treat with NTB-Isoindoline (1 nM - 1 µM) for exactly 24 hours.

  • Metabolite Extraction: Wash cells with ice-cold PBS. Immediately add 500 µL of cold extraction solvent (80:20 Methanol:Water containing 100 ng/mL ¹³C-NAD+ as an internal standard).

    • Why cold methanol? NAD+ is highly labile. Freezing the metabolic state instantly prevents enzymatic degradation of NAD+ by cellular PARPs or CD38 during lysis.

  • Centrifugation: Scrape cells, transfer to microcentrifuge tubes, and spin at 15,000 x g for 10 min at 4°C.

  • LC-MS/MS Analysis: Inject the supernatant onto a HILIC column coupled to a triple quadrupole mass spectrometer. Monitor the specific MRM transition for NAD+ (m/z 664.1 → 428.0) and normalize against the ¹³C-NAD+ internal standard.

Workflow Seed 1. Seed Cancer Cells (A549/HCT116) Treat 2. Compound Treatment (Dose-Response) Seed->Treat Incubate 3. Incubation (24h NAD+, 72h Viability) Treat->Incubate Split 4. Assay Divergence Incubate->Split NAD_Assay 5a. LC-MS/MS NAD+ Quantification Split->NAD_Assay Viability 5b. CellTiter-Glo ATP/Viability Readout Split->Viability Data 6. IC50/EC50 Data Analysis NAD_Assay->Data Viability->Data

Figure 2. Multiplexed in vitro workflow for evaluating NAD+ depletion and cell viability.

Protocol C: Cell Viability & NMN Rescue Assay

Objective: Confirm that NTB-Isoindoline-induced cell death is a direct result of NAD+ depletion. Causality: NAD+ has a rapid turnover rate; its depletion occurs within 12-24 hours post-NAMPT inhibition. However, cellular apoptosis secondary to NAD+ (and subsequent ATP) depletion requires 48-72 hours to manifest. Measuring both timepoints validates the mechanistic timeline.

  • Seeding: Seed cells in 96-well opaque plates (2,000 cells/well).

  • Co-Treatment: Treat cells with NTB-Isoindoline (0.1 nM - 10 µM). In a parallel set of wells, co-treat the cells with NTB-Isoindoline + 1 mM NMN.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Readout: Add CellTiter-Glo reagent (measures ATP as a proxy for viable cells). Luminescence is recorded. If the NMN co-treatment restores luminescence to vehicle-control levels, the compound is validated as an on-target NAMPT inhibitor.

References

  • Kudo, T., et al. (2023). "The Role of Selected Adipocytokines in Ovarian Cancer and Endometrial Cancer." MDPI. Available at:[Link]

  • Longenecker, K.L., Raich, D., Korepanova, A.V. (2017). "Crystal structure of human NAMPT with isoindoline urea inhibitor compound 53." RCSB Protein Data Bank (PDB: 5UPF). Available at:[Link]

  • Velma, G.R., Fu, J., et al. (2025). "Chimeric Inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP1) and Nicotinamide Phosphoribosyltransferase (NAMPT) for Cancer Therapy." ChemRxiv. Available at:[Link](Note: URL reflects the base ChemRxiv article routing structure for the referenced 2025 preprint)

A Comparative Guide to the STING Inhibitory Potential of N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide and Related Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of innate immunity, the Stimulator of Interferon Genes (STING) pathway has emerged as a critical signaling nexus. Its role in detecting cytosolic DNA and initiating a potent type I interferon response positions it as a key player in antimicrobial defense, anti-tumor immunity, and the pathogenesis of autoimmune diseases. Consequently, the development of small molecule modulators of STING activity is an area of intense research. This guide provides a comparative analysis of the inhibitory potential of N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide and its analogs against the STING protein, supported by experimental data and detailed protocols for in-vitro evaluation.

Introduction to STING: A Central Mediator of Innate Immunity

The STING pathway is a fundamental component of the innate immune system, responsible for detecting the presence of cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage. Upon binding to cyclic dinucleotides (CDNs), which are produced by the cyclic GMP-AMP synthase (cGAS) upon dsDNA detection, STING undergoes a conformational change. This activation leads to its translocation from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3), which then dimerizes, translocates to the nucleus, and induces the expression of type I interferons and other pro-inflammatory cytokines. While essential for host defense, aberrant STING activation is implicated in various autoimmune and inflammatory diseases, making STING inhibitors a promising therapeutic strategy.

The Isoindoline-2-carboxamide Scaffold: A Promising New Class of STING Inhibitors

The chemical structure of N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide is as follows:

Comparative IC50 Data of STING Inhibitors

To provide a context for the potential potency of N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide, the following table compares the IC50 values of its close analog, compound 3b, with other known STING inhibitors.

CompoundTarget SpeciesIC50 (nM)Reference
Compound 3b Human STING6.2[1][2]
Murine STING12.5[1][2]
H-151 Human STING~100[3]
Murine STING~100[3]
SN-011 Human STING~500[3]
Murine STING~100[3]
Compound 5c Human STING44[4][5]
Murine STING32[4][5]

This table highlights the nanomolar potency of the isoindoline-2(1H)-carboxamide scaffold, positioning it as a highly promising chemotype for further development.

Experimental Protocol: Cell-Based STING Reporter Assay

The following protocol describes a robust cell-based reporter gene assay to quantify the inhibitory activity of compounds against the STING pathway. This assay utilizes a cell line engineered to express a luciferase reporter gene under the control of an interferon-stimulated response element (ISRE).

Objective: To determine the IC50 value of a test compound by measuring the inhibition of STING-induced luciferase expression.

Materials:

  • HEK293T cells stably expressing human STING and an ISRE-luciferase reporter construct.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • STING agonist (e.g., 2'3'-cGAMP).

  • Test compound (e.g., N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide).

  • Control inhibitor (e.g., H-151).

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Workflow Diagram:

STING_Inhibition_Assay A Seed HEK293T-STING reporter cells B Pre-treat with test compound A->B C Stimulate with STING agonist (2'3'-cGAMP) B->C D Incubate C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence E->F G Calculate IC50 F->G

Caption: Workflow for a cell-based STING reporter assay.

Step-by-Step Procedure:

  • Cell Seeding:

    • Trypsinize and count HEK293T-STING reporter cells.

    • Seed the cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compound and control inhibitor in DMSO.

    • Perform a serial dilution of the compounds in complete DMEM to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.

    • Carefully remove the media from the cells and add 90 µL of the media containing the serially diluted compounds or vehicle control (DMSO) to the respective wells.

    • Incubate the plate for 1 hour at 37°C.

  • STING Pathway Activation:

    • Prepare a 10X stock solution of the STING agonist 2'3'-cGAMP in sterile water.

    • Dilute the 10X stock in complete DMEM to a 10X working concentration.

    • Add 10 µL of the 10X 2'3'-cGAMP solution to each well (except for the unstimulated control wells) to achieve a final concentration that elicits a robust luciferase signal (typically in the low µg/mL range, to be optimized for the specific cell line).

    • For unstimulated control wells, add 10 µL of complete DMEM.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Luciferase Assay:

    • Equilibrate the luciferase assay reagent to room temperature.

    • Carefully remove the culture medium from the wells.

    • Lyse the cells by adding 20-50 µL of a suitable lysis buffer per well and incubate for 15 minutes at room temperature with gentle shaking.

    • Add 50-100 µL of the luciferase assay reagent to each well.

    • Immediately measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells).

    • Normalize the data by setting the signal from the agonist-stimulated, vehicle-treated cells as 100% activation and the signal from the unstimulated, vehicle-treated cells as 0% activation.

    • Plot the normalized luminescence values against the logarithm of the compound concentrations.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the luciferase signal.

STING Signaling Pathway Diagram

The following diagram illustrates the canonical STING signaling pathway and the point of inhibition by STING antagonists.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive) cGAMP->STING_inactive binds & activates STING_active STING (active) STING_inactive->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes induces transcription Inhibitor STING Inhibitor (e.g., Isoindoline-2-carboxamides) Inhibitor->STING_active blocks activation

Caption: The cGAS-STING signaling pathway and the mechanism of STING inhibitors.

Conclusion

The isoindoline-2-carboxamide scaffold represents a potent new class of STING inhibitors with nanomolar efficacy. While further studies are needed to determine the precise IC50 of N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide, the data from its close analog, compound 3b, strongly suggests its potential as a valuable tool compound for studying STING biology and as a lead for the development of novel therapeutics for STING-driven autoimmune and inflammatory diseases. The provided experimental protocol offers a reliable method for quantifying the inhibitory activity of this and other potential STING modulators, facilitating further research in this exciting field.

References

  • Discovery of isoindoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. Molecular Diversity. (2025).
  • STING inhibitors target the cyclic dinucleotide binding pocket.
  • Discovery of 3,4-dihydroisoquinoline-2(1H)
  • A cell-based high throughput screening assay for the discovery of cGAS-STING p

Sources

A Senior Application Scientist's Guide to Determining and Comparing the Solubility of N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide in DMSO vs. Ethanol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in drug discovery and development, understanding a compound's solubility is a critical first step. This guide provides a comprehensive comparison of the solubility of N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. We will delve into the theoretical underpinnings of solubility and provide a detailed experimental protocol for its determination, ensuring scientific integrity and reproducibility.

Introduction: The Critical Role of Solubility

The bioavailability, efficacy, and ultimately the success of a potential drug candidate are intrinsically linked to its solubility. A compound must be sufficiently soluble in physiological media to be absorbed and reach its target. In the early stages of research, solvents like DMSO and ethanol are indispensable for dissolving compounds for in vitro assays. However, the choice of solvent can significantly impact experimental outcomes. Therefore, a thorough understanding of a compound's solubility in different solvents is paramount.

N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide is a molecule of interest in medicinal chemistry. Its structural features, including a bulky tert-butyl group and a polar carboxamide moiety, suggest a nuanced solubility profile that warrants careful investigation.

Solvent Properties at a Glance: DMSO vs. Ethanol

The solubility of a compound is governed by the principle of "like dissolves like." This means that the intermolecular forces between the solute and the solvent must be comparable. Let's examine the key properties of DMSO and ethanol that influence their solvent capabilities.

PropertyDimethyl Sulfoxide (DMSO)Ethanol
Polarity Polar aproticPolar protic
Dielectric Constant ~47~24.5
Hydrogen Bonding H-bond acceptorH-bond donor and acceptor
Viscosity (at 25°C) ~1.99 mPa·s~1.07 mPa·s
Miscibility with Water MiscibleMiscible

DMSO is a powerful, polar aprotic solvent with a high dielectric constant, making it an excellent solvent for a wide range of polar and nonpolar compounds[1]. Its ability to act as a strong hydrogen bond acceptor contributes to its dissolving power.

Ethanol , on the other hand, is a polar protic solvent capable of both donating and accepting hydrogen bonds. Its lower dielectric constant generally makes it a less powerful solvent than DMSO for highly polar compounds.

Theoretical Solubility Comparison

Based on the structure of N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide, we can anticipate its relative solubility in DMSO and ethanol. The presence of the polar carboxamide group suggests that hydrogen bonding will play a significant role in its dissolution.

  • In DMSO: The strong hydrogen bond accepting capacity of the sulfoxide group in DMSO will readily interact with the N-H proton of the carboxamide group. The bulky, nonpolar tert-butyl group and the isoindole ring can be accommodated by the methyl groups of DMSO.

  • In Ethanol: Ethanol can act as both a hydrogen bond donor (from the hydroxyl proton) and acceptor (via the hydroxyl oxygen). This allows for interactions with both the N-H and C=O of the carboxamide group. However, the overall lower polarity and dielectric constant of ethanol compared to DMSO may limit its ability to overcome the crystal lattice energy of the solid compound to the same extent.

Therefore, it is hypothesized that N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide will exhibit higher solubility in DMSO than in ethanol.

Experimental Protocol: Determining Solubility

To empirically determine and compare the solubility, a robust and reproducible experimental protocol is essential. The following is a detailed step-by-step guide for a shake-flask method, a widely accepted technique for solubility measurement[2].

Materials
  • N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide (solid)

  • Anhydrous DMSO

  • Anhydrous Ethanol

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Microcentrifuge

  • Calibrated analytical balance

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • 2 mL microcentrifuge tubes

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess compound into tubes prep2 Add precise volume of solvent (DMSO or Ethanol) prep1->prep2 equil1 Vortex vigorously prep2->equil1 equil2 Incubate at constant temperature with shaking (e.g., 24h) equil1->equil2 sep1 Centrifuge to pellet undissolved solid equil2->sep1 sep2 Carefully collect supernatant sep1->sep2 ana1 Prepare serial dilutions of supernatant sep2->ana1 ana2 Analyze dilutions by HPLC ana1->ana2 ana3 Quantify concentration using a standard curve ana2->ana3

Caption: Experimental workflow for determining solubility.

Step-by-Step Procedure
  • Preparation of Supersaturated Solutions:

    • Accurately weigh approximately 5-10 mg of N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide into several 2 mL microcentrifuge tubes. The key is to have an excess of solid material.

    • To each tube, add a precise volume (e.g., 1 mL) of either DMSO or ethanol.

  • Equilibration:

    • Vortex the tubes vigorously for 2-3 minutes to facilitate initial dissolution.

    • Place the tubes in a thermostatic shaker set to a constant temperature (e.g., 25°C) and shake for 24 hours to ensure the solution reaches equilibrium.

  • Phase Separation:

    • After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant from each tube, being cautious not to disturb the solid pellet.

    • Prepare a series of dilutions of the supernatant with an appropriate solvent (e.g., a mixture of acetonitrile and water) to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A pre-established calibration curve with known concentrations of the compound is necessary for accurate quantification.

  • Data Calculation and Reporting:

    • Calculate the solubility by multiplying the concentration determined by HPLC by the dilution factor.

    • The results should be reported in units such as mg/mL or mmol/L.

Data Presentation and Interpretation

The quantitative solubility data for N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide in DMSO and ethanol should be summarized in a clear and concise table.

Table 1: Hypothetical Solubility Data

SolventSolubility at 25°C (mg/mL)
DMSO> 50
Ethanol15.2

This is hypothetical data for illustrative purposes.

Interpreting this data, we would conclude that N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide is highly soluble in DMSO and moderately soluble in ethanol. This finding would have significant implications for its use in biological assays. For instance, preparing high-concentration stock solutions would be more feasible in DMSO. However, the potential for DMSO to interfere with certain assays must also be considered.

Conclusion

This guide has provided a comprehensive framework for understanding and experimentally determining the solubility of N-tert-butyl-2,3-dihydro-1H-isoindole-2-carboxamide in DMSO and ethanol. By combining theoretical knowledge of solvent-solute interactions with a rigorous experimental protocol, researchers can obtain reliable solubility data. This information is crucial for making informed decisions in the early stages of drug discovery and for ensuring the validity and reproducibility of experimental results.

References

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.